molecular formula C8H6BrNO B1149216 (E)-3-(6-bromopyridin-2-yl)acrylaldehyde CAS No. 1204306-43-3

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Cat. No.: B1149216
CAS No.: 1204306-43-3
M. Wt: 212
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde (CAS 1204306-43-3) is a valuable chemical building block with the molecular formula C 8 H 6 BrNO and a molecular weight of 212.06 g/mol . This compound features a brominated pyridine ring and an acrylaldehyde group in a specific (E)-configuration, making it a versatile intermediate for synthesizing more complex organic molecules. Its primary research value lies in medicinal chemistry and drug discovery, particularly as a precursor for developing potential therapeutics. The 6-bromopyridin-2-yl moiety is a key structural feature in compounds investigated as inhibitors of important cellular signaling pathways, such as the STAT3 pathway . The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), allowing researchers to conjugate the core structure with various aromatic or heterocyclic systems. Simultaneously, the formyl (aldehyde) group offers a site for further functionalization through condensation or reduction, enabling the creation of compound libraries for biological screening. The compound is also relevant in materials science, particularly in crystal engineering, where it can be used to create Schiff base ligands for metal-organic frameworks (MOFs) or other functional materials . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1204306-43-3

Molecular Formula

C8H6BrNO

Molecular Weight

212

Synonyms

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Origin of Product

United States

Foundational & Exploratory

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde, a substituted pyridinyl acrylaldehyde derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established chemical principles and data from structurally analogous compounds to provide a detailed projection of its properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a molecule featuring a pyridine ring substituted with a bromine atom and an acrylaldehyde group. The "(E)" designation indicates the trans configuration of the double bond in the acrylaldehyde moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H6BrNO[1]
CAS Number 1204306-43-3[1]
Molecular Weight 212.05 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from similar compounds
Boiling Point > 300 °C (with decomposition)Estimated
Melting Point Not available-

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a generalized procedure based on standard Wittig reaction conditions.

Materials:

  • 6-bromo-2-pyridinecarboxaldehyde

  • (Triphenylphosphoranylidene)acetaldehyde

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add (triphenylphosphoranylidene)acetaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 6-bromo-2-pyridinecarboxaldehyde 6-bromo-2-pyridinecarboxaldehyde Reaction Wittig Reaction (Toluene, Reflux) 6-bromo-2-pyridinecarboxaldehyde->Reaction Wittig_Reagent (Triphenylphosphoranylidene)acetaldehyde Wittig_Reagent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 1. Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found in the searched literature. The following table presents predicted ¹H NMR chemical shifts based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aldehyde-H9.7 - 9.8d~7.5
Vinylic-H (α to C=O)6.7 - 6.9dd~16, ~7.5
Vinylic-H (β to C=O)7.5 - 7.7d~16
Pyridine-H (position 3)7.5 - 7.6d~8.0
Pyridine-H (position 4)7.7 - 7.8t~8.0
Pyridine-H (position 5)7.3 - 7.4d~8.0

Potential Biological Activity and Mechanism of Action

While the specific biological activity of this compound is uncharacterized, its structural motifs suggest potential for biological interactions. The α,β-unsaturated aldehyde functionality is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins.

This reactivity is the basis for the mechanism of action of several drugs and chemical probes. It is plausible that this compound could act as an inhibitor of enzymes or other proteins through covalent modification.

The bromopyridine moiety can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can contribute to the binding affinity and selectivity for a particular biological target.

G Compound This compound Target Target Protein (e.g., Enzyme with Cysteine) Compound->Target Binds to active site Interaction Covalent Adduct Formation (Michael Addition) Target->Interaction Nucleophilic attack by Cys Effect Inhibition of Protein Function Interaction->Effect Cellular_Response Downstream Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Effect->Cellular_Response

Figure 2. Hypothetical signaling pathway for covalent inhibition.

Applications in Drug Development

Substituted pyridines are a common scaffold in medicinal chemistry due to their ability to engage in a variety of intermolecular interactions and their favorable physicochemical properties. The incorporation of a reactive acrylaldehyde group makes this compound a potential candidate for the development of covalent inhibitors.

Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as high potency, prolonged duration of action, and the ability to target shallow binding pockets. This compound could serve as a starting point for the design of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders, where specific protein inhibition is desired.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery and chemical biology. While experimental data is currently scarce, its synthesis is feasible through established chemical transformations. The presence of an electrophilic acrylaldehyde moiety suggests a potential mechanism of action involving covalent modification of biological targets. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to fully understand its therapeutic potential.

References

Unraveling the Identity of CAS 1204306-43-3: A Technical Dead End

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches across multiple chemical databases and supplier websites, a definitive and complete chemical identity for the substance designated by CAS Registry Number 1204306-43-3 remains elusive. This lack of a confirmed structure and unambiguous nomenclature precludes the creation of the requested in-depth technical guide, as fundamental data regarding its properties, safety, and biological activity cannot be reliably obtained.

Initial inquiries pointed towards two potential, yet incomplete, chemical names associated with this CAS number: "(E)-3-BroMo-2-Methyl-2" with a molecular formula of C8H6BrNO, and "(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2...)", both provided by chemical supplier websites. However, these fragmented pieces of information could not be substantiated through more rigorous searches in authoritative chemical databases such as PubChem, ChemSpider, and the European Chemicals Agency (ECHA).

The inability to ascertain the precise chemical structure of CAS 1204306-43-3 creates a significant roadblock in fulfilling the core requirements of the requested technical guide. Without a known molecular structure, it is impossible to:

  • Gather Quantitative Data: Physicochemical properties, toxicological data, and other quantitative metrics are intrinsically linked to the specific arrangement of atoms within a molecule.

  • Detail Experimental Protocols: Methodologies for synthesis, purification, and analysis are highly specific to the chemical .

  • Visualize Signaling Pathways or Workflows: Any potential biological activity or experimental process is contingent on the compound's identity, which is currently unknown.

Consequently, the creation of structured data tables and Graphviz diagrams, as mandated by the user's request, cannot be executed. The foundational information required to populate these elements is simply not available in the public domain.

This situation underscores the critical importance of a confirmed and universally recognized chemical identifier for the dissemination of accurate scientific and safety information. In the case of CAS 1204306-43-3, the available information is insufficient to proceed with the development of a comprehensive technical resource for the scientific community. Further investigation by the entity that originally assigned or utilized this CAS number would be necessary to clarify its chemical identity.

An In-depth Technical Guide to 6-Bromopyridin-2-yl Acrylaldehyde Derivatives: Synthesis, Biological Potential, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromopyridin-2-yl acrylaldehyde derivatives, a promising class of compounds with significant potential in medicinal chemistry. While direct research on this specific family of derivatives is emerging, this document synthesizes available data on structurally related compounds, particularly pyridine-containing chalcones and α,β-unsaturated aldehydes, to project their synthetic pathways, biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel chemical space.

Core Structure and Rationale for Interest

The core structure, (E)-3-(6-bromopyridin-2-yl)acrylaldehyde, combines a pyridine ring, a bromine substituent, and an α,β-unsaturated aldehyde functionality. This unique combination of moieties suggests a high potential for diverse biological activities. The pyridine ring is a common scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other interactions with biological targets[1][2]. The bromine atom can modulate the compound's lipophilicity and metabolic stability, and may also participate in halogen bonding. The α,β-unsaturated aldehyde is a reactive pharmacophore known to interact with nucleophilic residues in proteins, often leading to the inhibition of enzymes or modulation of signaling pathways[3]. This core structure is analogous to chalcones, which are well-documented for their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties[4][5][6].

Synthetic Pathways and Derivatization Strategies

The primary route to synthesizing 6-bromopyridin-2-yl acrylaldehyde derivatives is through the Claisen-Schmidt condensation of 6-bromopyridine-2-carbaldehyde with a variety of ketones. This versatile reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthesis of the Core Acrylaldehyde Structure

The parent compound, this compound, can be synthesized via a base-catalyzed aldol condensation between 6-bromopyridine-2-carbaldehyde and acetaldehyde, followed by dehydration.

Derivatization via Claisen-Schmidt Condensation

A diverse library of derivatives can be generated by reacting 6-bromopyridine-2-carbaldehyde with various substituted acetophenones in the presence of a base, such as potassium hydroxide, in an alcoholic solvent[4][7]. This allows for the introduction of a second aryl ring with diverse functionalities.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 6-Bromopyridine-2-carbaldehyde catalyst Base (e.g., KOH) reactant1->catalyst reactant2 Substituted Acetophenone reactant2->catalyst product 6-Bromopyridin-2-yl Acrylaldehyde Derivative catalyst->product Claisen-Schmidt Condensation solvent Solvent (e.g., Ethanol) solvent->catalyst

Caption: Synthetic workflow for 6-bromopyridin-2-yl acrylaldehyde derivatives.

Further Derivatization of the Acrylaldehyde Moiety

The α,β-unsaturated aldehyde functionality serves as a versatile handle for further chemical modifications, leading to the synthesis of various heterocyclic derivatives with potential biological activities.

  • Pyrazoline Synthesis: Reaction of the acrylaldehyde derivative with hydrazine hydrate or substituted hydrazines in a suitable solvent like ethanol yields pyrazoline derivatives[8][9][10].

  • Pyrimidine Synthesis: Condensation with amidines or urea/thiourea can lead to the formation of pyrimidine or pyrimidinone/thione rings, respectively[11][12][13].

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on pyridine-containing chalcones and related α,β-unsaturated systems, 6-bromopyridin-2-yl acrylaldehyde derivatives are anticipated to exhibit a range of biological activities.

Anticancer Activity

Pyridine-based chalcones are well-documented for their potent anticancer activities against a variety of cancer cell lines[14][15][16][17]. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Signaling Pathways: These compounds are likely to modulate key signaling pathways involved in cancer cell proliferation and survival, including:

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators[18].

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition is a common mechanism for anticancer drugs[19].

  • MAPK Pathway (ERK, JNK, p38): Modulation of MAPK signaling can lead to the induction of apoptosis[20].

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes derivative 6-Bromopyridin-2-yl Acrylaldehyde Derivative NFkB NF-κB derivative->NFkB Inhibition PI3K_Akt PI3K/Akt/mTOR derivative->PI3K_Akt Inhibition MAPK MAPK derivative->MAPK Modulation apoptosis Apoptosis NFkB->apoptosis cell_cycle_arrest Cell Cycle Arrest NFkB->cell_cycle_arrest PI3K_Akt->apoptosis PI3K_Akt->cell_cycle_arrest MAPK->apoptosis MAPK->cell_cycle_arrest

Caption: Potential anticancer signaling pathways modulated by derivatives.

Quantitative Data on Related Compounds:

The following table summarizes the anticancer activity of some pyridine-containing chalcone derivatives against various cancer cell lines.

Compound TypeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Pyridine-based chalconeHuman cancer cell lines (60)GI50: 0.38 - 0.45[14]
Pyridine-based chalconeLeukemia, Lung, Colon, Ovarian, Renal, ProstateLC50: 5.41 - 8.35[14]
Imidazo[1,2-a]pyridine derivativesBreast cancer (HCC1937)-[19]
Chalcone pyridine analogues--[2]
Antimicrobial Activity

Chalcones and their heterocyclic derivatives, including those with a pyridine moiety, have demonstrated significant antimicrobial activity against a range of bacteria and fungi[5][6][21].

Quantitative Data on Related Compounds:

Compound TypeMicroorganismActivity (MIC in µg/mL)Reference
Pyridine-based chalconeStaphylococcus aureus (MRSA)2[14]
Pyridine-based chalconeNeisseria gonorrhoeae8[14]
Antioxidant Activity

The α,β-unsaturated carbonyl system in these derivatives can act as a Michael acceptor and may also confer antioxidant properties through radical scavenging mechanisms[4][22][23][24].

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 6-bromopyridin-2-yl acrylaldehyde derivatives, based on established protocols for similar compounds.

Synthesis and Characterization

General Procedure for the Synthesis of Pyridine-based Chalcones: To a solution of an appropriate substituted acetophenone (1 mmol) and 6-bromopyridine-2-carbaldehyde (1 mmol) in ethanol (10 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold water until neutral, and then recrystallized from ethanol to afford the pure chalcone derivative[4][7]. The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Synthesis of Pyrazoline Derivatives: A mixture of the chalcone derivative (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (20 mL) is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to give the pure pyrazoline derivative[9][10][25].

Biological Assays

Anticancer Activity (MTT Assay): Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated[16].

Antimicrobial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal suspensions are added to wells containing serial dilutions of the test compounds in an appropriate broth medium. The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism[5].

Antioxidant Activity (DPPH Radical Scavenging Assay): A solution of the test compound at various concentrations is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined. Ascorbic acid is typically used as a positive control[22][24][26].

Future Perspectives and Conclusion

Derivatives of 6-bromopyridin-2-yl acrylaldehyde represent a largely unexplored but highly promising area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the proven biological activities of structurally related pyridine-containing chalcones, provides a strong rationale for their further investigation. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a broad range of biological assays. In particular, exploring their anticancer potential through detailed mechanistic studies, including the identification of specific molecular targets and signaling pathways, could lead to the discovery of novel therapeutic agents. The development of quantitative structure-activity relationships (QSAR) will be crucial in guiding the rational design of more potent and selective compounds. This technical guide serves as a starting point to stimulate further research into this exciting class of molecules.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of Substituted Acrylaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and biological significance of substituted acrylaldehydes. These compounds, characterized by an aldehyde conjugated to a carbon-carbon double bond, are of significant interest in medicinal chemistry and drug development due to their ability to act as covalent modifiers of biological macromolecules. This guide delves into their electrophilicity, reactivity in Michael additions, and their role as covalent inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Reactivity and Electrophilicity

Substituted acrylaldehydes are α,β-unsaturated aldehydes, a class of compounds known for their electrophilic nature. The electron-withdrawing aldehyde group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is central to their biological activity, particularly their ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine.

The reactivity of substituted acrylaldehydes can be modulated by the nature of the substituents on the double bond. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, increasing the rate of Michael addition. Conversely, electron-donating groups decrease electrophilicity. This principle allows for the fine-tuning of reactivity in the design of targeted covalent inhibitors.

The electrophilicity of these compounds is a key determinant of their biological activity and potential toxicity. A crucial aspect of designing acrylaldehyde-based drugs is to balance the reactivity to ensure selective engagement with the intended target while minimizing off-target reactions that could lead to toxicity.[1]

Quantitative Analysis of Reactivity

The reactivity of substituted acrylaldehydes can be quantified by measuring their reaction rates with model nucleophiles, such as glutathione (GSH), or by determining their inhibitory potency against specific enzymes.

Michael Addition Reactivity with Thiols

The reaction of acrylaldehydes with thiols, such as the cysteine residues in proteins or the small molecule glutathione, proceeds via a Michael addition mechanism. The rate of this reaction is a critical parameter in assessing the potential of a substituted acrylaldehyde to act as a covalent modifier.

Table 1: Second-Order Rate Constants (k) for the Michael Addition of Thiols to Representative Acrylaldehydes

Acrylaldehyde DerivativeThiol NucleophileRate Constant (k) [M⁻¹s⁻¹]Reference
AcroleinGlutathione1.2 x 10²Fictional Example
CrotonaldehydeGlutathione5.8 x 10¹Fictional Example
CinnamaldehydeCysteine2.5 x 10¹Fictional Example
4-NitrocinnamaldehydeGlutathione8.9 x 10²Fictional Example
4-MethoxycinnamaldehydeCysteine1.1 x 10¹Fictional Example

Note: The data in this table are illustrative and compiled from various sources for comparative purposes. Actual experimental values may vary depending on reaction conditions.

Covalent Inhibitor Potency

In the context of drug development, the potency of substituted acrylaldehydes as covalent inhibitors is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the kinetic constants for covalent modification (k_inact/K_I).[2]

Table 2: Inhibitory Potency of Acrylaldehyde-Based Covalent Inhibitors

InhibitorTarget ProteinIC₅₀ (nM)k_inact/K_I (M⁻¹s⁻¹)Reference
Ibrutinib (contains an acrylamide warhead)Bruton's tyrosine kinase (BTK)0.59.8 x 10⁴Fictional Example
Dacomitinib (contains an acrylamide warhead)Epidermal Growth Factor Receptor (EGFR)6.01.2 x 10⁵Fictional Example
Aldehyde-based SARS-CoV-2 Mpro InhibitorSARS-CoV-2 Main Protease40Not Reported[3]
Dipeptide Nitrile Inhibitor (Nitrile warhead)RhodesainK_i = 5.3 nMNot Applicable[3]

Note: The data in this table are illustrative and compiled from various sources for comparative purposes. Actual experimental values may vary.[3]

Experimental Protocols

Determination of Reactivity with Glutathione (GSH)

This protocol describes a kinetic assay to determine the second-order rate constant for the reaction of a substituted acrylaldehyde with glutathione.[4]

Materials:

  • Substituted acrylaldehyde stock solution (in a compatible solvent like DMSO or acetonitrile)

  • Glutathione (GSH) solution (freshly prepared in phosphate buffer, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (100 mM, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of concentrations of the substituted acrylaldehyde in phosphate buffer.

  • Prepare a solution of GSH in phosphate buffer.

  • Initiate the reaction by mixing the acrylaldehyde solution with the GSH solution at a known final concentration in a cuvette.

  • Monitor the decrease in GSH concentration over time by taking aliquots at specific time intervals.

  • To each aliquot, add DTNB solution. DTNB reacts with the remaining free GSH to produce a colored product (2-nitro-5-thiobenzoate), which can be quantified by measuring the absorbance at 412 nm.

  • Generate a standard curve of GSH concentration versus absorbance using known concentrations of GSH.

  • Calculate the concentration of remaining GSH at each time point.

  • Plot the natural logarithm of the GSH concentration versus time. The slope of this plot is the pseudo-first-order rate constant (k_obs).

  • Determine the second-order rate constant (k) by dividing k_obs by the concentration of the acrylaldehyde.

Kinetic Analysis of Covalent Enzyme Inhibition

This protocol outlines a method to determine the kinetic parameters (k_inact and K_I) of a covalent inhibitor.[5][6]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Covalent inhibitor (substituted acrylaldehyde)

  • Assay buffer

  • Plate reader or spectrophotometer capable of kinetic measurements

Procedure:

  • Determination of K_I (Initial Binding Constant):

    • Perform a standard enzyme inhibition assay by measuring the initial reaction rates at various concentrations of the inhibitor and a fixed, subsaturating concentration of the substrate.

    • Plot the initial rates against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive) to determine K_I.

  • Determination of k_inact (Rate of Inactivation):

    • Pre-incubate the enzyme with various concentrations of the inhibitor for different time periods.

    • Initiate the enzymatic reaction by adding a saturating concentration of the substrate.

    • Measure the residual enzyme activity at each pre-incubation time point and inhibitor concentration.

    • Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at which the inactivation rate is half-maximal).

  • Calculation of k_inact/K_I:

    • The ratio k_inact/K_I represents the second-order rate constant for covalent modification and is a measure of the inhibitor's efficiency.

Visualization of Signaling Pathways and Workflows

Covalent Inhibition of a Target Protein

The following diagram illustrates the general mechanism of covalent inhibition by a substituted acrylaldehyde.

G Mechanism of Covalent Inhibition cluster_legend Legend E Enzyme (E) EI Non-covalent Complex (E-I) E->EI k_on I Inhibitor (I) (Acrylaldehyde) EI->E k_off E_I_covalent Covalent Adduct (E-I_covalent) EI->E_I_covalent k_inact k_on Association rate constant k_off Dissociation rate constant k_inact Inactivation rate constant

Caption: General two-step mechanism of covalent inhibition.

Experimental Workflow for Assessing Covalent Inhibitors

The workflow for the identification and characterization of covalent inhibitors is a multi-step process.

G Workflow for Covalent Inhibitor Assessment Start Compound Library (Substituted Acrylaldehydes) Screening High-Throughput Screening (Biochemical or Cell-based Assays) Start->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Kinetics Kinetic Analysis (Determine k_inact/K_I) Hit_ID->Kinetics Selectivity Selectivity Profiling (Off-target screening) Kinetics->Selectivity Cell_Assays Cellular Potency and Toxicity Assays Selectivity->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for the discovery of covalent inhibitors.

Modulation of the KEAP1-NRF2 Signaling Pathway

Substituted acrylaldehydes can act as electrophiles that modify cysteine residues on KEAP1, leading to the activation of the NRF2 antioxidant response pathway.[7][8][9]

G KEAP1-NRF2 Pathway Modulation by Acrylaldehydes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acrylaldehyde Substituted Acrylaldehyde KEAP1 KEAP1 Acrylaldehyde->KEAP1 Covalent Modification (Cys residues) NRF2 NRF2 KEAP1->NRF2 Binds and Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation sMAF sMAF NRF2_nuc->sMAF Dimerizes ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds sMAF->ARE Binds Genes Antioxidant and Cytoprotective Genes ARE->Genes Transcription

Caption: Acrylaldehydes can activate NRF2 by modifying KEAP1.

Inhibition of the NF-κB Signaling Pathway

Electrophilic acrylaldehydes can also interfere with the NF-κB signaling pathway, often by modifying key cysteine residues in proteins such as IKKβ, which is involved in the degradation of the NF-κB inhibitor, IκBα.[10]

G Inhibition of NF-κB Pathway by Acrylaldehydes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkappaB IκBα IKK->IkappaB Phosphorylates IKKbeta IKKβ Acrylaldehyde Substituted Acrylaldehyde Acrylaldehyde->IKKbeta Covalent Inhibition NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation DNA κB DNA sites NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Acrylaldehydes can inhibit NF-κB signaling.

References

A Technical Guide to the Chemical Stability and Storage of Bromopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the factors influencing the chemical stability of bromopyridine aldehydes and outlines best practices for their storage and handling. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Understanding their stability is critical for ensuring the integrity of research and the quality of manufactured products.

Introduction to Bromopyridine Aldehydes

Bromopyridine aldehydes are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with both a bromine atom and an aldehyde (formyl) group. The relative positions of these functional groups significantly influence the molecule's reactivity, physicochemical properties, and stability. They serve as versatile building blocks in organic synthesis, primarily due to the reactivity of the aldehyde group and the potential for the bromo-substituted pyridine ring to participate in cross-coupling reactions.[2][3]

Physicochemical Properties

The stability of bromopyridine aldehydes is intrinsically linked to their physical and chemical properties. The table below summarizes key data for several common isomers.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Bromo-3-pyridinecarboxaldehyde128071-75-0C₆H₄BrNO73100 @ 3mmHg
3-Bromo-2-pyridinecarboxaldehyde405174-97-2C₆H₄BrNON/A223 @ 760mmHg
5-Bromopyridine-2-carbaldehyde31181-90-5C₆H₄BrNO91 - 9670 @ 26mmHg
5-Bromo-3-pyridinecarboxaldehyde (5-Bromonicotinaldehyde)113118-81-3C₆H₄BrNO98N/A
6-Bromo-3-pyridinecarboxaldehyde149806-06-4C₆H₄BrNO104 - 110N/A

Data sourced from multiple chemical suppliers and safety data sheets.[1][4][5][6][7]

Factors Influencing Chemical Stability

The chemical stability of bromopyridine aldehydes is influenced by several external factors. Proper control of these factors is essential to prevent degradation.

StabilityFactors cluster_main Bromopyridine Aldehyde Stability cluster_factors Influencing Factors cluster_products Potential Degradation Products BPA Bromopyridine Aldehyde Temp Temperature BPA->Temp Light Light Exposure BPA->Light Air Atmosphere (Air/Oxygen) BPA->Air Moisture Moisture/Humidity BPA->Moisture Incompatibles Incompatible Materials BPA->Incompatibles Decomposition NOx, COx, HBr Temp->Decomposition Polymerization Polymers Light->Polymerization Oxidation Carboxylic Acids Air->Oxidation Hydrolysis Hydrates Moisture->Hydrolysis Incompatibles->Oxidation Incompatibles->Decomposition

Caption: Factors influencing bromopyridine aldehyde stability.

  • Temperature: High temperatures can accelerate decomposition. Some bromopyridine aldehydes are relatively stable at room temperature, but refrigerated or frozen conditions are often recommended for long-term storage.[4][8]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, such as polymerization or decomposition.

  • Air/Oxygen: The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid. This process can be accelerated by air exposure.

  • Moisture: Aldehydes can react with water to form hydrates. The presence of moisture can also facilitate other degradation pathways. It is recommended to handle these compounds in a dry environment.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents can lead to vigorous and potentially hazardous reactions.[9]

Recommended Storage and Handling

To maintain the purity and integrity of bromopyridine aldehydes, strict adherence to proper storage and handling protocols is necessary. The following tables summarize the recommended conditions based on available safety data sheets.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleCitations
Temperature Store in a cool, dry place. Recommended temperatures range from 2-8°C to -20°C or -80°C for solutions.Minimizes degradation kinetics and reduces vapor pressure.[1][4][8]
Atmosphere Store under an inert gas (e.g., nitrogen or argon).Prevents oxidation of the aldehyde group by atmospheric oxygen.[1][8]
Container Keep container tightly closed in a dry and well-ventilated place.Prevents contamination and exposure to moisture and air.[4][10][11]
Light Protect from light.Avoids light-catalyzed degradation reactions.[12]

Table 3: Key Incompatible Materials

Material ClassExamplesPotential HazardCitations
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous oxidation of the aldehyde, potentially leading to fire or explosion.[4][9]
Strong Bases Sodium Hydroxide, Potassium tert-butoxideCan catalyze aldol condensation/polymerization or other decomposition reactions.[9]
Strong Reducing Agents Hydrides (e.g., NaBH₄)Can reduce the aldehyde group.[9]

Potential Degradation Pathways

While bromopyridine aldehydes are generally stable under recommended conditions, they can degrade through several mechanisms if stored improperly.[4][9] The primary pathways include oxidation of the aldehyde to a carboxylic acid, polymerization, and decomposition under high heat, which can release hazardous gases like nitrogen oxides (NOx), carbon oxides (COx), and hydrogen bromide (HBr).[4][9]

DegradationPathways cluster_pathways Degradation Pathways BPA Bromopyridine Aldehyde Oxidized Bromopyridine Carboxylic Acid BPA->Oxidized Oxidation (Air, O₂) Polymer Polymerized Products BPA->Polymer Polymerization (Light, Heat, Base) Decomposed Decomposition Products (NOx, COx, HBr) BPA->Decomposed Thermal Decomposition (High Heat) StabilityWorkflow cluster_stress Stress Condition Exposure start Start: High-Purity Bromopyridine Aldehyde initial_analysis Initial Analysis (HPLC, NMR, MS, KF) start->initial_analysis temp Elevated Temp. initial_analysis->temp humidity High Humidity initial_analysis->humidity light Photostability initial_analysis->light control Control (-20°C, Dark, Inert) initial_analysis->control sampling Time-Point Sampling (e.g., T=0, 1, 2, 4 weeks) temp->sampling humidity->sampling light->sampling control->sampling hplc_analysis Stability-Indicating HPLC Analysis sampling->hplc_analysis degradant_id Degradant Identification (LC-MS) hplc_analysis->degradant_id kinetics Kinetic & Data Analysis (Arrhenius Plot) hplc_analysis->kinetics end End: Determine Shelf-Life & Optimal Storage degradant_id->end kinetics->end

References

Unlocking the Therapeutic Potential of Acrylaldehyde Compounds: A Guide to Novel Research Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of emerging research areas for novel acrylaldehyde compounds, offering valuable insights for researchers, scientists, and drug development professionals. Acrylaldehyde and its derivatives, a class of α,β-unsaturated aldehydes, are gaining significant attention for their diverse biological activities and therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This document outlines key research avenues, detailed experimental protocols, and data-driven insights to guide future drug discovery and development efforts.

Core Research Areas and Therapeutic Applications

Novel acrylaldehyde compounds are being investigated for a range of therapeutic applications, primarily focusing on their anti-cancer, anti-inflammatory, and neuroprotective properties. Their biological activity is often attributed to the electrophilic nature of the α,β-unsaturated carbonyl group, which can interact with biological nucleophiles, thereby modulating various cellular signaling pathways.

Anticancer Activity

Acrylaldehyde derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule dynamics.

Key Molecular Targets and Pathways:

  • Tubulin Polymerization: Certain acrylaldehyde compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Signaling Pathway Modulation: These compounds can modulate critical signaling pathways involved in cancer progression, such as the MAPK and NF-κB pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of acrylaldehyde derivatives are primarily mediated through the modulation of key inflammatory pathways.

Key Molecular Targets and Pathways:

  • NF-κB Signaling: Acrylaldehyde compounds can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[1][2][3][4]

  • Nrf2 Activation: Some derivatives can activate the Nrf2 antioxidant response element (ARE) pathway, leading to the expression of cytoprotective genes and a reduction in oxidative stress, a key component of inflammation.[5][6][7][8][9]

Neuroprotective Effects

Emerging research suggests that acrylaldehyde derivatives may offer neuroprotection in the context of neurodegenerative diseases and traumatic brain injury.

Key Mechanisms:

  • Acrolein Scavenging: Some compounds can act as scavengers of acrolein, a toxic aldehyde implicated in oxidative stress-induced neuronal damage in conditions like Parkinson's disease.[2][10]

  • Anti-inflammatory Action in the CNS: By inhibiting neuroinflammation, these compounds can protect neurons from damage.[11]

Synthesis of Novel Acrylaldehyde Compounds

The synthesis of novel acrylaldehyde derivatives is a crucial step in exploring their therapeutic potential. Several synthetic methods can be employed, with the Claisen-Schmidt condensation and Wittig reaction being among the most common.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of a cinnamaldehyde-chalcone derivative, a type of α,β-unsaturated carbonyl compound.[3][6]

  • Reactant Preparation: Dissolve 6 millimoles of a substituted benzaldehyde and 3 millimoles of a substituted acetophenone in 3 mL of 95% ethanol in a 25x100 mm test tube by stirring with a glass rod.[12]

  • Base Addition: Add 1 mL of 10% NaOH to the mixture and stir until a precipitate begins to form.

  • Reaction: Allow the mixture to stand with occasional stirring for 20 minutes.

  • Cooling and Isolation: Cool the mixture in an ice bath for 5-10 minutes. Transfer the liquid to a 30 mL beaker.

  • Washing: Use a pipet to remove the liquid from the solid product. Wash the crystals with 2 mL of ice water, stir, and then remove the water with a pipet. Repeat the wash step.

  • Recrystallization: After removing as much water as possible, transfer the solid back to the reaction tube and recrystallize from a minimum volume of hot ethanol.

  • Product Collection: Cool the solution to recrystallize the product and collect it by vacuum filtration on a Hirsch funnel.

  • Analysis: After drying, determine the mass of the product, calculate the percent yield, and measure the melting point.

Experimental Protocol: Synthesis via Wittig Reaction

The Wittig reaction provides another versatile route to α,β-unsaturated aldehydes and their derivatives.[13][14][15][16]

  • Ylide Preparation: Prepare the Wittig reagent (a phosphonium ylide) by reacting triphenylphosphine with an appropriate α-haloester (e.g., ethyl bromoacetate) in a suitable solvent.

  • Reaction with Aldehyde: Add the aldehyde to the ylide solution. The reaction is often carried out in an aqueous medium, which can accelerate the reaction rate.

  • One-Pot Procedure: For a more streamlined synthesis, a one-pot reaction can be performed by mixing the aldehyde, α-bromoester, and triphenylphosphine in an aqueous solution of a mild base like sodium bicarbonate.

  • Work-up and Purification: After the reaction is complete (typically monitored by TLC), extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

In Vitro Evaluation of Biological Activity

A battery of in vitro assays is essential to characterize the biological activity of newly synthesized acrylaldehyde compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell adherence.[20]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM) and incubate for the desired exposure period (e.g., 24 or 48 hours).[20] Include a vehicle control (e.g., 0.5% DMSO).[20]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][20]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in the dark.[18][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes in the dark and read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.[15][21][22][23][24]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.[24]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[24]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[25][26][27][28][29]

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and a fluorescent reporter (e.g., DAPI).[25][26]

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture in a 384-well microplate.[26]

  • Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) fluorometer.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a vehicle control. Known tubulin stabilizers (e.g., paclitaxel) and destabilizers (e.g., nocodazole) should be used as positive controls.[28]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[18][30][31][32]

  • Cell Culture: Plate RAW 264.7 macrophage cells (1.5 × 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[30]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for another 24 hours.[30]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[30]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[30]

  • Data Analysis: The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance. Compare the results of treated cells to LPS-stimulated cells without treatment.

Experimental Protocol: Cytokine Measurement by ELISA

This protocol is for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[10][19][32][33][34]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.[33][34]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[34]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[33][34]

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[33]

  • Substrate Addition and Color Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[33][34]

  • Stopping the Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

In Vivo Models for Preclinical Evaluation

Promising compounds identified through in vitro screening should be further evaluated in animal models to assess their efficacy and safety.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[21][22][24][35][36]

  • Animal Preparation: Use male Wistar rats (180-200 g). Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle (e.g., 1% DMSO) orally or intraperitoneally. A positive control, such as indomethacin (5 mg/kg), should also be used.[36]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[21][36]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[21][35]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

This model is used to study the effects of compounds on neuroinflammation.[12][17][20][23][37]

  • Animal Model: Use adult male C57BL/6 mice.

  • Compound Administration: Administer the test compound or vehicle orally for a specified period (e.g., 7 days).

  • Induction of Neuroinflammation: On the last day of treatment, inject lipopolysaccharide (LPS) intraperitoneally (i.p.) at a dose of 0.25 mg/kg to induce a systemic inflammatory response and subsequent neuroinflammation.[17]

  • Tissue Collection: Sacrifice the mice at a specific time point after LPS injection (e.g., 24 hours) and collect brain tissue.

  • Analysis: Analyze the brain tissue for markers of neuroinflammation, such as the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA or qPCR, and microglial activation by immunohistochemistry (e.g., Iba1 staining).

Data Presentation

The following tables summarize quantitative data on the biological activities of representative acrylaldehyde derivatives.

Table 1: Anticancer Activity of Novel Cinnamaldehyde-Chalcone Derivatives [14][35][38]

CompoundCell LineIC50 (µM)
5n DU145 (Prostate)8.719 ± 1.8
SKBR-3 (Breast)7.689
HEPG2 (Liver)9.380 ± 1.6
5j SKBR-3 (Breast)7.871
5b HEPG2 (Liver)9.190

Table 2: Anti-inflammatory Activity of Sinapaldehyde (SNAH) [4][39]

ActivityConcentrationInhibition/Effect
NO Production Inhibition 100 µM93%
ROS Inhibition 100 µM34%
COX-2 Protein Expression 100 µM82% decrease
iNOS Protein Expression 100 µM94% decrease
IC50 for COX-2 47.8 µM-

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

G cluster_synthesis Synthesis and Initial Screening cluster_anticancer Anticancer Evaluation cluster_antiinflammatory Anti-inflammatory Evaluation cluster_neuroprotection Neuroprotection Evaluation Start Design of Novel Acrylaldehyde Derivatives Synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Wittig) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Activity Screening Purification->In_Vitro_Screening Cytotoxicity MTT Assay (IC50 Determination) In_Vitro_Screening->Cytotoxicity NO_Assay Nitric Oxide (NO) Production Assay In_Vitro_Screening->NO_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay Cytotoxicity->Tubulin_Polymerization Cytokine_Assay Cytokine Measurement (ELISA) NO_Assay->Cytokine_Assay In_Vivo_Inflammation In Vivo Model (Carrageenan-induced paw edema) Cytokine_Assay->In_Vivo_Inflammation In_Vivo_Neuroinflammation In Vivo Model (LPS-induced neuroinflammation) In_Vivo_Inflammation->In_Vivo_Neuroinflammation Lead_Optimization Lead Optimization and Preclinical Studies In_Vivo_Neuroinflammation->Lead_Optimization

Caption: Experimental workflow for the discovery and evaluation of novel acrylaldehyde compounds.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression induces Acrylaldehyde Acrylaldehyde Derivatives Acrylaldehyde->IKK inhibits Acrylaldehyde->NFkB_p65_p50 inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by acrylaldehyde derivatives.

G Oxidative_Stress Oxidative Stress / Electrophiles Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Keap1->Nrf2 releases Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination targets for Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Gene_Expression Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Gene_Expression activates Acrylaldehyde Acrylaldehyde Derivatives Acrylaldehyde->Keap1 modifies cysteine residues

Caption: Activation of the Nrf2 antioxidant pathway by acrylaldehyde derivatives.

Conclusion and Future Directions

The research landscape for novel acrylaldehyde compounds is dynamic and promising. The diverse biological activities of these compounds, coupled with their synthetic tractability, make them attractive candidates for drug development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the acrylaldehyde scaffold to optimize potency and selectivity while minimizing toxicity. Quantitative structure-activity relationship (QSAR) studies can aid in the rational design of new derivatives.[27][28][40][41][42]

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models of disease to establish therapeutic efficacy and safety profiles.

This guide provides a solid foundation for researchers to explore the exciting and rapidly evolving field of acrylaldehyde-based drug discovery. The detailed protocols and data summaries are intended to facilitate the design and execution of new studies that will ultimately unlock the full therapeutic potential of these versatile compounds.

References

An In-depth Technical Guide to (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential significance of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde. Given the limited specific literature on this compound, this guide contextualizes its relevance through established synthetic methodologies and the broader applications of its structural class in medicinal chemistry and drug discovery.

Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
Chemical Name This compound
Synonyms (2E)-3-(6-bromo-2-pyridinyl)prop-2-enal
CAS Number 1204306-43-3

Synthetic Protocol: A Representative Methodology

The synthesis of α,β-unsaturated aldehydes such as this compound is commonly achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for producing (E)-alkenes with excellent stereoselectivity.[1][2][3] The following is a detailed, representative protocol for the synthesis of this compound, starting from 6-bromopyridine-2-carboxaldehyde.

Reaction Scheme:

6-Bromopyridine-2-carboxaldehyde is reacted with a phosphonate ylide generated from a suitable phosphonate ester, such as diethyl (formylmethyl)phosphonate, in the presence of a base.

Experimental Protocol:

  • Preparation of the Phosphonate Ylide:

    • To a solution of diethyl (formylmethyl)phosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert nitrogen atmosphere, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.

  • Olefination Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 6-bromopyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The (E)-configuration is typically confirmed by the large coupling constant (J > 15 Hz) of the vinylic protons in the ¹H NMR spectrum.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed Horner-Wadsworth-Emmons synthesis of this compound.

G cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Work-up & Purification Phosphonate Diethyl (formylmethyl)phosphonate Ylide Phosphonate Ylide Solution Phosphonate->Ylide Deprotonation Base Sodium Hydride (NaH) in THF Base->Ylide Reaction Reaction Mixture Ylide->Reaction Aldehyde 6-Bromopyridine- 2-carboxaldehyde Aldehyde->Reaction Nucleophilic Addition Quench Quench with NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Significance and Potential Applications

While specific biological activities for this compound are not extensively documented, its structural motifs—the bromopyridine ring and the α,β-unsaturated aldehyde—are of significant interest in medicinal chemistry and drug development.

  • Pyridine Scaffolds in Drug Discovery: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[4][5][6] It is known to participate in hydrogen bonding and other interactions with biological targets, and its presence can enhance the solubility and bioavailability of drug candidates.[5][7][8] Pyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][8]

  • α,β-Unsaturated Aldehydes as Covalent Modifiers: The acrylaldehyde moiety is an electrophilic group that can act as a Michael acceptor. This functionality allows the molecule to potentially form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. Covalent inhibition is a powerful strategy in drug design for achieving high potency and prolonged duration of action.

  • Synthetic Intermediate: This compound serves as a versatile building block for the synthesis of more complex molecules. The aldehyde can be further functionalized through reactions such as reductive amination, oxidation to a carboxylic acid, or condensation with other nucleophiles to generate diverse chemical libraries for screening. The bromo-substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of additional molecular complexity.

References

The Synthetic Versatility of α,β-Unsaturated Aldehydes: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α,β-Unsaturated aldehydes are a cornerstone class of compounds in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Characterized by a conjugated system comprising a carbonyl group and a carbon-carbon double bond, these electrophilic compounds exhibit a rich and diverse reactivity profile. Their susceptibility to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition) allows for a wide array of chemical transformations. This dual reactivity, coupled with their participation in pericyclic reactions, makes them indispensable reagents for researchers, particularly in the fields of natural product synthesis and drug development. This guide provides an in-depth overview of the synthesis, key reactions, and spectroscopic characterization of α,β-unsaturated aldehydes, tailored for researchers, scientists, and drug development professionals.

Synthesis of α,β-Unsaturated Aldehydes

The construction of the α,β-unsaturated aldehyde motif can be achieved through several reliable synthetic strategies. The most prominent methods include the Aldol condensation and the Wittig reaction, which offer robust pathways to a diverse range of substituted enals.

Aldol Condensation

The base-catalyzed Aldol condensation is a classical and widely used method for forming α,β-unsaturated aldehydes. The reaction involves the dehydration of a β-hydroxy aldehyde intermediate, which is formed from the reaction of an enolate with an aldehyde. The dehydration is often favorable when it leads to an extended conjugated system.

Experimental Protocol: Synthesis of Dibenzalacetone via Aldol Condensation

  • Reagents: Benzaldehyde, Acetone, 95% Ethanol, Sodium Hydroxide Solution (e.g., 2 M or 5 M).

  • Procedure:

    • In a suitable flask, combine the aldehyde (e.g., benzaldehyde, 2.0 molar equivalents) and the ketone (e.g., acetone, 1.0 molar equivalent) in 95% ethanol.

    • To this solution, add an aqueous solution of sodium hydroxide with stirring.

    • Stir the mixture at room temperature for a specified period (e.g., 15-30 minutes). The product will often precipitate out of the solution.

    • Cool the reaction mixture in an ice bath to ensure complete precipitation.

    • Isolate the crude product by vacuum filtration.

    • Wash the solid product sequentially with cold water and then with a small amount of chilled 95% ethanol to remove impurities.

    • Dry the purified product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Wittig Reaction

The Wittig reaction provides a powerful and stereoselective method for alkene synthesis, which can be adapted to form α,β-unsaturated aldehydes. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of α,β-unsaturated aldehydes, a common strategy is to use a protected form of a two-carbon homologating agent.

Experimental Protocol: Synthesis of 1,4-Diphenyl-1,3-butadiene from Cinnamaldehyde

  • Reagents: Benzyltriphenylphosphonium chloride (Wittig salt), trans-cinnamaldehyde, a strong base (e.g., sodium methoxide or sodium hydroxide), and a suitable solvent (e.g., methanol or a two-phase system with dichloromethane).

  • Procedure:

    • Ylide Formation: Suspend the Wittig salt (e.g., benzyltriphenylphosphonium chloride) in a solvent. Add a strong base (e.g., sodium methoxide solution) and stir the mixture at room temperature for approximately 30-40 minutes to form the phosphorus ylide.

    • Wittig Reaction: To the ylide solution, add the α,β-unsaturated aldehyde (e.g., trans-cinnamaldehyde) and continue stirring at room temperature for about 30 minutes.

    • Workup and Isolation: Transfer the reaction mixture to a separation vessel. If using a two-phase system, separate the organic layer. If using a single solvent like methanol, the product may precipitate.

    • Isolate the crude product via filtration. Wash the collected solid with cold methanol and water to remove byproducts like triphenylphosphine oxide and unreacted starting materials.

    • The product can be further purified by recrystallization.

Data Presentation: Synthesis of α,β-Unsaturated Aldehydes
MethodAldehyde/KetoneReagentsProductYield (%)Ref.
Aldol CondensationBenzaldehyde, AcetoneNaOH, EtOH/H₂ODibenzalacetone~70-90%
Wittig Reactiontrans-CinnamaldehydeBenzyltriphenylphosphonium chloride, NaOMe, MeOH(E,E)-1,4-Diphenyl-1,3-butadiene22%
Wittig ReactionVarious AldehydesStabilized Ylides, H₂Oα,β-Unsaturated Esters80-98%

Visualization: General Synthetic Workflow

G cluster_0 Aldol Condensation cluster_1 Wittig Reaction Aldehyde Aldehyde Aldol_Adduct β-Hydroxy Carbonyl Aldehyde->Aldol_Adduct Ketone Ketone (with α-H) Base Base (e.g., NaOH) Ketone->Base Base->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product_A α,β-Unsaturated Aldehyde/Ketone Dehydration->Product_A Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base_W Strong Base Base_W->Ylide Product_W α,β-Unsaturated Aldehyde Ylide->Product_W Aldehyde_W Aldehyde Aldehyde_W->Product_W

Caption: General workflows for synthesizing α,β-unsaturated aldehydes.

Key Reactions in Organic Synthesis

The conjugated system of α,β-unsaturated aldehydes dictates their reactivity, making them valuable partners in a variety of transformations, including conjugate additions, cycloadditions, and multicomponent reactions.

Michael (1,4-Conjugate) Addition

The Michael addition is the conjugate nucleophilic addition to an α,β-unsaturated carbonyl compound. Weaker, "soft" nucleophiles preferentially attack the β-carbon (1,4-addition), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and other valuable synthetic intermediates.

Experimental Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Ketone

  • Reagents: α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone), Thiol (e.g., 4-methoxythiophenol).

  • Procedure:

    • In a reaction vessel, mix the α,β-unsaturated carbonyl compound (1.0 mmol) and the thiol (2.0 mmol).

    • Stir the mixture at a controlled temperature (e.g., 30 °C) under solvent-free conditions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 15-60 minutes), the product can often be used directly or purified by column chromatography if necessary.

    • The products are typically identified by spectroscopic data (IR, MS, ¹H and ¹³C NMR).

G Start α,β-Unsaturated Aldehyde + Nucleophile (Nu⁻) Attack Nucleophilic attack at β-carbon Start->Attack Enolate Resonance-stabilized Enolate Intermediate Attack->Enolate Protonation Protonation Enolate->Protonation Product 1,4-Addition Product Protonation->Product G Diene Conjugated Diene (4π electrons) TS Cyclic Transition State [4+2] Diene->TS Dienophile α,β-Unsaturated Aldehyde (2π electrons) Dienophile->TS Cycloadduct Cyclohexene Derivative (Cycloadduct) TS->Cycloadduct G Start Activated Alkene + Aldehyde Michael 1. Michael Addition of Catalyst Start->Michael Catalyst Nucleophilic Catalyst (e.g., DABCO) Catalyst->Michael Zwitterion Zwitterionic Enolate Michael->Zwitterion Aldol 2. Aldol Addition to Aldehyde Zwitterion->Aldol Adduct Intermediate Adduct Aldol->Adduct Elimination 3. Elimination of Catalyst Adduct->Elimination Product Allylic Alcohol (Baylis-Hillman Adduct) Elimination->Product G Drug Drug containing α,β-Unsaturated Aldehyde Michael Covalent Bond Formation (Michael Addition) Drug->Michael Target Biological Target (e.g., Protein with Cys-SH) Target->Michael Complex Covalently Modified Target (Inhibition) Michael->Complex

Methodological & Application

Application Notes and Protocols for (E)-3-(6-bromopyridin-2-yl)acrylaldehyde as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a pyridine ring, which positions it as a versatile Michael acceptor for various nucleophiles. The electrophilic nature of the β-carbon in the acrylaldehyde moiety, further influenced by the electron-withdrawing properties of the bromopyridinyl group, makes it a reactive substrate for conjugate addition reactions. This reactivity is of significant interest in organic synthesis for the construction of more complex molecules and in medicinal chemistry for the development of targeted covalent inhibitors.

The acrylaldehyde "warhead" can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. This irreversible binding can lead to the modulation of protein function, a strategy increasingly employed in drug discovery to enhance potency and overcome drug resistance. This document provides an overview of its potential applications in Michael addition reactions and as a covalent modifier of proteins, along with detailed, representative protocols.

Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₆BrNO
CAS Number 1204306-43-3
Molecular Weight 212.05 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

Applications in Michael Addition Reactions

This compound can serve as a key building block in the synthesis of a variety of heterocyclic and carbocyclic compounds through Michael addition reactions. The resulting adducts can be precursors to biologically active molecules.

Synthesis of Pyridine-Substituted Pyrazoles

A notable application of α,β-unsaturated aldehydes is in the synthesis of pyrazole derivatives, which are known for their diverse pharmacological activities. The reaction with hydrazine derivatives proceeds via a Michael addition followed by cyclization and dehydration/oxidation.

Reaction Scheme:

Representative Experimental Protocol: Synthesis of 3-(6-bromopyridin-2-yl)-1-phenylpyrazole

This protocol describes a one-pot synthesis of a pyrazole derivative from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Iodine (I₂)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in ethanol (10 mL), add phenylhydrazine hydrochloride (1.5 mmol).

  • Add iodine (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1][2][3]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-(6-bromopyridin-2-yl)-1-phenylpyrazole.

Expected Results:

Based on analogous reactions with other α,β-unsaturated aldehydes, this protocol is expected to provide the pyrazole product in good to excellent yields (typically 60-90%).[2] Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Targeted Covalent Inhibition

The acrylaldehyde moiety in this compound acts as a "warhead" for targeted covalent inhibitors. This group can react with nucleophilic amino acid residues, most commonly cysteine, within the binding site of a target protein. This covalent bond formation leads to irreversible inhibition, which can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.

The pyridine and bromo-substituents can be modified to achieve specific non-covalent interactions with the target protein, thereby directing the covalent modification to a specific cysteine residue and enhancing selectivity.

Hypothetical Signaling Pathway Inhibition

This compound and its derivatives could be designed to target kinases involved in cancer cell proliferation and survival. For instance, a hypothetical inhibitor could target a non-catalytic cysteine residue near the ATP-binding pocket of a kinase, leading to its irreversible inactivation and downstream signaling blockade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_A Kinase_A Growth_Factor_Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibitor This compound Derivative Inhibitor->Kinase_A Covalent Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Proliferation, Survival Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor G Start Compound Synthesis and Characterization Biochemical_Assay Biochemical Assay (e.g., Kinase Activity) Start->Biochemical_Assay Determine IC₅₀ Mass_Spec Intact Protein Mass Spectrometry Biochemical_Assay->Mass_Spec Confirm Covalent Adduct Proteomics Tandem MS/MS (Peptide Mapping) Mass_Spec->Proteomics Identify Modification Site Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Proteomics->Cell_Based_Assay Assess Cellular Efficacy End Lead Optimization Cell_Based_Assay->End

References

Investigating the biological activity of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a synthetic organic compound featuring a bromopyridine moiety linked to an acrylaldehyde functional group. While specific biological data for this compound is not extensively documented, its structural motifs suggest potential applications as a cytotoxic and antimicrobial agent. The α,β-unsaturated aldehyde is a Michael acceptor, capable of reacting with nucleophiles such as cysteine residues in proteins, a mechanism often associated with biological activity. The bromopyridine ring can also contribute to interactions with biological targets. These application notes provide a hypothetical framework and detailed protocols for investigating the potential cytotoxic and antimicrobial activities of this compound.

Potential Biological Activities

Based on the chemical structure of this compound, two primary areas of biological investigation are proposed:

  • Cytotoxic Activity: The acrylaldehyde moiety is a known reactive group that can induce cellular stress and apoptosis. The presence of the bromopyridine ring may enhance this activity through specific interactions with cellular targets. It is hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Bromo-substituted pyridine derivatives have been reported to possess antimicrobial properties. The compound's ability to act as a Michael acceptor could also contribute to its potential as an antimicrobial agent by targeting essential microbial enzymes.

Postulated Mechanisms of Action

The biological effects of this compound are likely mediated through the covalent modification of key cellular proteins. The α,β-unsaturated aldehyde can react with sulfhydryl groups of cysteine residues in proteins, leading to their inactivation. This could disrupt critical cellular processes and signaling pathways.

Proposed Cytotoxic Signaling Pathways

It is postulated that the cytotoxic activity of this compound may involve the modulation of one or more of the following signaling pathways:

  • Apoptosis Pathway: Induction of apoptosis is a common mechanism of cytotoxic agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and survival. Aberrant activation or inhibition of this pathway can lead to cell death.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway can sensitize cells to apoptosis.

cluster_0 Proposed Cytotoxic Mechanisms of this compound Compound This compound Cellular_Targets Cellular Protein Targets (e.g., Cysteine Residues) Compound->Cellular_Targets Covalent Modification Apoptosis Apoptosis Induction Cellular_Targets->Apoptosis MAPK MAPK Pathway Modulation Cellular_Targets->MAPK NFkB NF-κB Pathway Inhibition Cellular_Targets->NFkB Cell_Death Cell Death Apoptosis->Cell_Death MAPK->Cell_Death NFkB->Cell_Death

Figure 1: Logical relationship of proposed cytotoxic mechanisms.

Quantitative Data Summary

The following tables present hypothetical data for the biological activity of this compound for illustrative purposes.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer5.2
MCF-7Breast Cancer8.9
A549Lung Cancer12.5
JurkatT-cell Leukemia3.7

Table 2: Hypothetical Antimicrobial Activity (MIC Values)

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128
Candida albicansFungal32

Experimental Protocols

The following are detailed protocols for assessing the potential biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol describes a colorimetric assay to assess cell viability.

cluster_1 MTT Assay Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add this compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate (Overnight) add_solubilizer->incubate4 read_absorbance Read Absorbance at 570 nm incubate4->read_absorbance analyze_data Analyze Data (Calculate IC₅₀) read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Materials:

  • This compound

  • Microbial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well round-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Apoptosis Assessment

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.

This assay detects changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 dye.

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and apoptosis.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

cluster_2 Intrinsic Apoptosis Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Postulated role in the intrinsic apoptosis pathway.

cluster_3 MAPK/ERK Signaling Pathway Compound This compound Ras Ras Compound->Ras Inhibits? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 4: Potential modulation of the MAPK/ERK pathway.

cluster_4 NF-κB Signaling Pathway Compound This compound IKK IKK Compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Survival, Inflammation) Nucleus->Gene_Expression

Figure 5: Potential inhibition of the NF-κB pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. As a reactive aldehyde, it may be a skin and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Ordering Information

This compound can be sourced from various chemical suppliers. Please refer to their catalogs for purchasing information.

Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities and protocols described are based on the structural characteristics of the compound and are provided as a guide for investigation. The actual biological effects of this compound may differ, and all experiments should be conducted with appropriate controls.

Application of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde in Medicinal Chemistry: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in pyridine-based scaffolds in drug discovery, the specific compound (E)-3-(6-bromopyridin-2-yl)acrylaldehyde remains a largely unexplored entity within the realm of medicinal chemistry. Extensive searches of scientific literature and databases have revealed a significant lack of published research on its synthesis, biological evaluation, and potential therapeutic applications.

Currently, information on this compound is primarily limited to its commercial availability from chemical suppliers. There is no publicly available data regarding its pharmacological properties, such as its mechanism of action, potency (e.g., IC50 or Ki values), or efficacy in any disease models. Consequently, the creation of detailed application notes, experimental protocols, and visualizations of its role in signaling pathways is not feasible at this time.

The acrylaldehyde moiety is known to be a reactive Michael acceptor, a feature that can be exploited for covalent inhibition of biological targets, particularly enzymes with nucleophilic residues in their active sites. The pyridine ring, a common pharmacophore, offers opportunities for diverse chemical modifications to modulate properties like solubility, metabolic stability, and target binding affinity. The presence of a bromine atom on the pyridine ring could also be leveraged for further chemical derivatization or could contribute to specific interactions with target proteins.

Given the structural features of this compound, it could hypothetically be investigated for a range of therapeutic applications, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors incorporate a pyridine core, and the acrylaldehyde group could potentially form a covalent bond with a cysteine residue in the kinase active site.

  • Anticancer Agents: The reactivity of the Michael acceptor could be harnessed to target proteins involved in cancer cell proliferation and survival.

  • Anti-inflammatory Agents: Covalent inhibitors have shown promise in targeting inflammatory pathways.

However, without any empirical data, these remain speculative areas of investigation.

Future Research Directions

To unlock the potential of this compound in medicinal chemistry, the following research steps would be essential:

  • Synthesis and Characterization: Development and optimization of a robust synthetic route to produce the compound and its analogs in sufficient quantities for biological testing.

  • Biological Screening: Initial screening against a broad panel of biological targets (e.g., kinases, proteases, GPCRs) to identify potential areas of activity.

  • Hit-to-Lead Optimization: If promising activity is identified, a medicinal chemistry campaign would be necessary to synthesize and test analogs to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) and the signaling pathways modulated by the compound.

  • In Vitro and In Vivo Evaluation: Comprehensive preclinical studies to assess the efficacy and safety of lead compounds in relevant disease models.

Conclusion

While the topic of the application of this compound in medicinal chemistry is of interest, it represents a nascent field of study. The absence of foundational research precludes the generation of detailed application notes and protocols at this time. The scientific community is encouraged to explore the potential of this and related compounds to address unmet medical needs. As research in this area emerges, it will become possible to develop the comprehensive documentation requested.

Application Note: Protocol for Diels-Alder Reactions with (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] This reaction involves a conjugated diene and a dienophile, which is typically an alkene with electron-withdrawing groups.[1][4] The dienophile, (E)-3-(6-bromopyridin-2-yl)acrylaldehyde, is an α,β-unsaturated aldehyde bearing a bromine-substituted pyridine ring. The electron-withdrawing nature of the aldehyde and the pyridine ring makes it a suitable dienophile for reactions with electron-rich dienes. This application note provides a general protocol for conducting Diels-Alder reactions with this specific dienophile, which can be a key step in the synthesis of complex nitrogen-containing heterocyclic compounds relevant to drug discovery. The presence of the bromine atom offers a handle for further synthetic transformations, such as cross-coupling reactions.

Experimental Protocols

A general procedure for the Diels-Alder reaction of this compound with a suitable diene is outlined below. This protocol can be adapted and optimized for different dienes and desired outcomes.

Materials:

  • This compound (dienophile)

  • Diene (e.g., cyclopentadiene, 1,3-butadiene, Danishefsky's diene)

  • Anhydrous solvent (e.g., toluene, dichloromethane, tetrahydrofuran)

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂, AlCl₃, ZnCl₂)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

General Protocol:

  • Preparation: Under an inert atmosphere (nitrogen or argon), a solution of this compound (1.0 equivalent) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Diene: The diene (1.0 to 3.0 equivalents) is added to the solution. For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature.

  • Catalyst Addition (Optional): If a Lewis acid catalyst is used to enhance the reaction rate and selectivity, it is added to the reaction mixture at a controlled temperature (often 0 °C or room temperature).[5][6][7] The amount of catalyst can range from catalytic (0.1 equivalents) to stoichiometric (1.0 equivalent).

  • Reaction: The reaction mixture is stirred at a suitable temperature, which can range from room temperature to reflux, depending on the reactivity of the diene. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Diels-Alder adduct.

Data Presentation

Since no specific experimental data for the Diels-Alder reaction of this compound is available in the provided search results, a representative table with hypothetical data is presented below for illustrative purposes. This table showcases how quantitative data from such reactions should be structured.

EntryDieneCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)
1CyclopentadieneNoneToluene801275
2CyclopentadieneBF₃·OEt₂ (0.2)CH₂Cl₂25492
31,3-ButadieneNoneToluene1102450
41,3-ButadieneAlCl₃ (1.0)CH₂Cl₂0685
5Danishefsky's dieneNoneTHF651888

Mandatory Visualization

The following diagrams illustrate the general workflow and the chemical transformation of the Diels-Alder reaction.

Diels_Alder_Workflow start Start setup Reaction Setup: - Dienophile - Anhydrous Solvent - Inert Atmosphere start->setup add_diene Add Diene setup->add_diene add_catalyst Add Lewis Acid (Optional) add_diene->add_catalyst reaction Reaction (Stirring & Heating) add_catalyst->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Diels-Alder reaction.

Caption: General scheme of the Diels-Alder reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromopyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for three widely utilized palladium-catalyzed cross-coupling reactions involving 6-bromopyridine substrates: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecules containing a pyridine scaffold.

Suzuki-Miyaura Coupling of 6-Bromopyridines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound.[1] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl structures.[2]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation R-B(OR')2 (Base) pdII_aryl_R L-Pd(II)(Ar)(R) transmetalation->pdII_aryl_R reductive_elimination Reductive Elimination pdII_aryl_R->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: General Procedure for 2-Pyridylboronates

This protocol is adapted for the coupling of lithium triisopropyl 2-pyridylboronates with aryl bromides.[4]

Materials:

  • Aryl bromide (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Anhydrous potassium fluoride (KF) (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0-1.5 mol%)

  • Ligand (e.g., a suitable phosphine or phosphite, 3:1 L:Pd ratio)

  • Anhydrous 1,4-dioxane (3 mL/mmol of halide)

  • Argon atmosphere

Procedure:

  • To an oven-dried, resealable Schlenk tube, add Pd₂(dba)₃, the ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.

  • Cap the tube with a rubber septum, then evacuate and backfill with argon (repeat this cycle twice).

  • Add 1,4-dioxane via syringe.

  • Add the aryl bromide (if solid, add with the other solids in step 1).

  • Replace the septum with a Teflon screw valve and seal the tube.

  • Heat the reaction mixture to 110 °C with stirring until the aryl bromide is consumed, as monitored by gas chromatography or thin-layer chromatography.

  • Cool the reaction to room temperature.

  • The product can be isolated using standard aqueous work-up and purification techniques such as column chromatography.

Tabulated Data: Suzuki-Miyaura Coupling of a Dichloropyrimidine

The following table summarizes the reaction conditions for the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids.[5]

EntryArylboronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane70-8018-2260
2Phenylboronic acidK₃PO₄Toluene70-8018-2240
3Phenylboronic acidK₃PO₄Acetonitrile70-8018-2236

Buchwald-Hartwig Amination of 6-Bromopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing aryl amines from aryl halides and a wide variety of amine coupling partners.[7]

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine product.[6][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination HNR¹R² (Base) pdII_amido L-Pd(II)(Ar)(NR¹R²) amine_coordination->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)(X) pd0->pdII_complex Oxidative Addition (Ar-X) pdII_alkynyl L-Pd(II)(Ar)(C≡CR) pdII_complex->pdII_alkynyl Transmetalation cu_acetylide Cu-C≡CR pdII_complex->cu_acetylide pdII_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pdII_alkynyl->product cuX CuX cu_acetylide->cuX R-C≡CH (Base)

References

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a valuable synthetic intermediate widely employed in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive α,β-unsaturated aldehyde and a functionalizable bromopyridine moiety, make it a versatile precursor for a variety of chemical transformations. This application note provides a comprehensive overview of its synthesis, key applications, and detailed experimental protocols for its use as a building block.

Synthesis of this compound

The primary route to this compound involves a two-step sequence starting from 2,6-dibromopyridine. The first step is the synthesis of the key intermediate, 6-bromo-2-formylpyridine. This is followed by an olefination reaction to introduce the acrylaldehyde moiety.

Step 1: Synthesis of 6-bromo-2-formylpyridine

This synthesis is achieved through a lithium-halogen exchange reaction followed by formylation.[1]

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
2,6-Dibromopyridine236.900.1051.025 g
n-Butyllithium (1.6 M in hexane)64.060.1051.065.6 mL
Dimethylformamide (DMF)73.090.1151.18.4 g
Diethyl ether74.12--213 mL
6N Hydrochloric acid36.46--40 mL
Pentane72.15--As needed

Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method to form the (E)-alkene.[2][3][4] This reaction utilizes a phosphonate ylide, which is generated in situ from a phosphonate ester and a base.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
6-bromo-2-formylpyridine186.01Calculated from Step 1 yield1.0-
Triethyl phosphonoacetate224.16Calculated1.1-
Sodium hydride (60% dispersion in mineral oil)24.00Calculated1.1-
Diethyl ether or THF---As needed
Saturated aqueous NH4Cl---As needed
Saturated aqueous NaCl---As needed
Anhydrous MgSO4 or Na2SO4---As needed

Applications in Complex Molecule Synthesis

The bifunctional nature of this compound allows for its participation in a variety of subsequent reactions, making it a valuable building block for the synthesis of diverse molecular scaffolds.

1. Synthesis of Rhodamine-based Fluorescent Probes:

The aldehyde functionality can readily undergo condensation reactions with primary amines to form Schiff bases. This chemistry has been utilized in the synthesis of rhodamine-based fluorescent probes. For instance, reaction with a rhodamine B hydrazide derivative yields a sensor molecule.[5]

2. Precursor to Pharmacologically Active Compounds:

The bromopyridine motif is a common feature in many biologically active molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents. A derivative of this compound has been investigated for its potential pharmacotherapeutic applications.[6]

While direct evidence for the use of this compound in the synthesis of Selective Androgen Receptor Modulators (SARMs) is not available in the provided search results, the structural motifs present in this building block are relevant to the development of such compounds.[7][8][9][10][11] The pyridine ring is a common scaffold in many SARM candidates, and the ability to functionalize the 6-position via the bromo group offers a route to explore structure-activity relationships.

3. Participation in Cross-Coupling Reactions:

The bromine atom on the pyridine ring is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki[12][13][14] and Heck[15][16][17][18][19] reactions. These reactions enable the formation of new carbon-carbon bonds, significantly increasing molecular complexity.

logical_relationship cluster_synthesis Synthesis of Building Block cluster_applications Applications cluster_reactions Key Transformations 2,6-Dibromopyridine 2,6-Dibromopyridine 6-bromo-2-formylpyridine 6-bromo-2-formylpyridine Acetaldehyde Equivalent (Phosphonate Ylide) Acetaldehyde Equivalent (Phosphonate Ylide) This compound This compound Complex Molecules Complex Molecules Pharmaceuticals Pharmaceuticals Fluorescent Probes Fluorescent Probes Aldehyde Chemistry Aldehyde Chemistry Cross-Coupling Reactions Cross-Coupling Reactions

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-formylpyridine [1]

  • Suspend 2,6-dibromopyridine (25 g, 0.105 mol) in 200 mL of anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (65.6 mL of a 1.6 M solution in hexane, 0.105 mol) dropwise over a period of 1.5 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture for an additional 5 minutes at -78 °C.

  • Slowly add a solution of dimethylformamide (8.4 g, 0.115 mol) in 13 mL of anhydrous diethyl ether dropwise over one hour, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Allow the mixture to warm to -25 °C and then quench the reaction by the slow addition of 40 mL of 6N hydrochloric acid.

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous layer and extract it three times with diethyl ether.

  • Combine the organic layers, wash once with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Triturate the residue with pentane to afford the title compound as a tannish-white solid.

Protocol 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction (General Procedure)[2][3][4]

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of 6-bromo-2-formylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound. Note: The α,β-unsaturated ester is the initial product, which can be reduced to the corresponding allylic alcohol and then oxidized to the acrylaldehyde. Alternatively, a formyl-phosphonate reagent can be used directly.

experimental_workflow cluster_step1 Step 1: Synthesis of 6-bromo-2-formylpyridine cluster_step2 Step 2: Horner-Wadsworth-Emmons Olefination A1 Dissolve 2,6-dibromopyridine in Et2O A2 Cool to -78 °C A3 Add n-BuLi dropwise A4 Add DMF solution dropwise A5 Stir at -78 °C A6 Quench with HCl A7 Workup and Purification A8 6-bromo-2-formylpyridine B2 React Ylide with 6-bromo-2-formylpyridine A8->B2 Product from Step 1 B1 Prepare Phosphonate Ylide B3 Quench Reaction B4 Workup and Purification B5 This compound

Conclusion

This compound serves as a highly adaptable and valuable building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the efficient construction of complex and biologically relevant molecules. The detailed protocols provided herein offer a practical guide for researchers and scientists in the field of drug development and materials science to utilize this versatile intermediate in their synthetic endeavors.

References

Application Notes and Protocols for the Experimental Formation of Schiff Bases with Acrylaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from α,β-unsaturated aldehydes, such as acrylaldehyde and its derivatives, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for polymer synthesis.[1] The inherent reactivity of the conjugated system, combined with the versatile imine linkage, makes these compounds valuable pharmacophores and synthetic intermediates.[1][2] However, the very features that make these molecules attractive also present unique challenges in their synthesis, primarily the propensity of α,β-unsaturated aldehydes to undergo polymerization.[3]

These application notes provide a detailed overview of the experimental procedures for the formation of Schiff bases from acrylaldehydes, with a focus on overcoming synthetic challenges and characterizing the resulting products. Protocols are provided for the synthesis of a representative acrylaldehyde-derived Schiff base, along with characterization data and a discussion of their potential applications in drug development, including their interaction with relevant signaling pathways.

Experimental Principles

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone, resulting in an imine or azomethine group (-C=N-).[4] The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by dehydration to form the stable imine.[5]

When working with acrylaldehydes, the presence of the α,β-unsaturated system introduces the possibility of side reactions, most notably Michael addition of the amine to the β-carbon and polymerization of the acrylaldehyde monomer. To favor the desired 1,2-addition to the carbonyl group and subsequent imine formation, careful control of reaction conditions is crucial. Key considerations include:

  • Reaction Temperature: Lower temperatures are generally preferred to minimize polymerization.

  • Catalyst: While acid catalysis is common for Schiff base formation, its concentration should be optimized to avoid promoting polymerization. In some cases, the reaction can proceed without a catalyst.

  • Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are often used.

  • Polymerization Inhibitors: The addition of a radical scavenger is highly recommended to prevent the polymerization of acrylaldehyde.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of Schiff bases from acrylaldehydes. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Synthesis of an N-Aryl Acrylimine

This protocol describes a general method for the synthesis of an N-aryl acrylimine from acrylaldehyde and a substituted aniline.

Materials:

  • Acrylaldehyde

  • Substituted Aniline (e.g., Aniline, 4-methoxyaniline)

  • Anhydrous Ethanol or Methanol

  • Polymerization Inhibitor (e.g., hydroquinone, 4-methoxyphenol (MEHQ))[6]

  • Glacial Acetic Acid (optional, as catalyst)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 eq) and anhydrous ethanol.

  • Add a catalytic amount of a polymerization inhibitor (e.g., 0.1 mol% hydroquinone).

  • Cool the solution in an ice bath.

  • Slowly add acrylaldehyde (1.1 eq) to the stirred solution. Due to the volatile and toxic nature of acrylaldehyde, this step should be performed in a well-ventilated fume hood.

  • (Optional) Add a few drops of glacial acetic acid as a catalyst.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture can be stirred at room temperature or gently heated to reflux for a period of 1 to 24 hours, depending on the reactivity of the amine.[7]

  • Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Schiff bases derived from α,β-unsaturated aldehydes. Note that specific data for simple acrylaldehyde-derived Schiff bases is limited in the literature due to their reactivity. The data for N-cinnamylideneaniline is provided as a well-characterized example of an α,β-unsaturated Schiff base.

Table 1: Reaction Conditions and Yields for the Synthesis of N-Cinnamylideneaniline

AldehydeAmineSolventCatalystReaction Time (h)Yield (%)Reference
CinnamaldehydeAnilineEthanolGlacial Acetic Acid485[8]

Table 2: Spectroscopic Data for N-Cinnamylideneaniline

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
N-Cinnamylideneaniline8.30 (d, 1H, N=CH), 7.55-7.10 (m, 12H, Ar-H & CH=CH)162.5 (C=N), 152.1, 145.2, 135.9, 130.8, 129.2, 128.9, 127.3, 126.1, 121.11625 (C=N stretching)

Note: The spectroscopic data provided is for N-cinnamylideneaniline as a representative α,β-unsaturated Schiff base.

Signaling Pathways and Experimental Workflows

Signaling Pathway in Drug Development

α,β-Unsaturated carbonyl compounds and their imine derivatives have been shown to exhibit anti-cancer properties by modulating various cellular signaling pathways. One of the key pathways implicated is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[9][10][11][12] The electrophilic nature of the α,β-unsaturated system allows these compounds to potentially interact with nucleophilic residues in key signaling proteins, leading to the inhibition of the pathway and subsequent induction of apoptosis in cancer cells.

PI3K_Akt_Pathway_Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes SchiffBase α,β-Unsaturated Schiff Base SchiffBase->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by an α,β-unsaturated Schiff base.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of acrylaldehyde-derived Schiff bases.

experimental_workflow start Start synthesis Schiff Base Synthesis (Acrylaldehyde + Amine) start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization biological_eval Biological Evaluation (e.g., Anti-cancer assays) characterization->biological_eval data_analysis Data Analysis and Structure-Activity Relationship (SAR) biological_eval->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for Schiff base synthesis and evaluation.

Conclusion

The synthesis of Schiff bases from acrylaldehydes presents a promising avenue for the development of novel therapeutic agents and functional materials. While the inherent reactivity of acrylaldehyde requires careful control of experimental conditions to prevent polymerization and other side reactions, the protocols and principles outlined in these application notes provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds. Further investigation into the biological mechanisms of action, such as their interaction with the PI3K/Akt pathway, will be crucial for the rational design of new and effective drug candidates.

References

Application Notes and Protocols for Fluorescent Probes Derived from (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a versatile precursor for the synthesis of novel fluorescent probes. Its unique structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a pyridine ring, allows for the facile introduction of various fluorophores and recognition moieties. This enables the development of tailor-made probes for specific applications in biological imaging and sensing.

This document provides detailed application notes and protocols for a fluorescent probe hypothetically derived from this compound, herein designated as Pyr-Zn1 , designed for the detection of intracellular zinc ions (Zn²⁺). Zinc is an essential metal ion involved in a myriad of physiological and pathological processes, making its detection and quantification crucial for understanding cellular signaling and for drug development.

Synthesis of Pyr-Zn1

The synthesis of Pyr-Zn1 is proposed as a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom with a recognition moiety for Zn²⁺, followed by a condensation reaction of the aldehyde group with a suitable fluorophore. For this hypothetical probe, we will use N,N-bis(2-pyridylmethyl)amine (DPA) as the zinc-chelating unit and a coumarin derivative as the fluorophore.

Step 1: Suzuki-Miyaura Coupling. The bromo-group on this compound is replaced with a boronic acid derivative of the DPA analogue.

Step 2: Knoevenagel Condensation. The aldehyde group is then reacted with a coumarin derivative to complete the synthesis of the Pyr-Zn1 probe.

Proposed Application: Detection of Intracellular Zinc

Pyr-Zn1 is designed as a "turn-on" fluorescent probe for the detection of Zn²⁺. In its free form, the probe is expected to exhibit weak fluorescence due to photoinduced electron transfer (PeT) from the DPA moiety to the fluorophore. Upon binding to Zn²⁺, the PeT process is inhibited, leading to a significant enhancement in fluorescence intensity. This property allows for the sensitive and selective detection of Zn²⁺ in biological samples, including living cells.

Data Presentation

The following tables summarize the hypothetical photophysical and performance data for Pyr-Zn1, based on typical values for similar pyridyl-based zinc probes.

Table 1: Photophysical Properties of Pyr-Zn1

PropertyValue
Absorption Maximum (λabs)450 nm
Emission Maximum (λem)520 nm
Stokes Shift70 nm
Molar Extinction Coefficient (ε)35,000 M⁻¹cm⁻¹
Quantum Yield (Φ) in absence of Zn²⁺< 0.01
Quantum Yield (Φ) in presence of Zn²⁺0.45
Dissociation Constant (Kd) for Zn²⁺1.5 nM

Table 2: Performance Characteristics of Pyr-Zn1

ParameterResult
SelectivityHigh for Zn²⁺ over other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺)
pH RangeStable and responsive in the physiological pH range (6.8 - 7.5)
Response TimeRapid (< 5 minutes)
Cell PermeabilityGood
CytotoxicityLow at working concentrations

Experimental Protocols

Protocol 1: Synthesis of Pyr-Zn1

Materials:

  • This compound

  • (4-(N,N-bis(pyridin-2-ylmethyl)amino)phenyl)boronic acid

  • 7-Hydroxycoumarin

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Piperidine

  • Anhydrous toluene

  • Ethanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, dissolve this compound (1 mmol), (4-(N,N-bis(pyridin-2-ylmethyl)amino)phenyl)boronic acid (1.1 mmol), and potassium carbonate (3 mmol) in a 3:1 mixture of toluene and water (20 mL).

    • Deoxygenate the mixture by bubbling with argon for 20 minutes.

    • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

    • Reflux the mixture under argon for 12 hours.

    • After cooling, extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography to yield the intermediate.

  • Knoevenagel Condensation:

    • Dissolve the intermediate from Step 1 (1 mmol) and 7-hydroxycoumarin (1.1 mmol) in ethanol (15 mL).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain Pyr-Zn1.

Protocol 2: In Vitro Spectroscopic Studies

Materials:

  • Pyr-Zn1 stock solution (1 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂)

  • Fluorometer

Procedure:

  • Prepare a working solution of Pyr-Zn1 (5 µM) in HEPES buffer.

  • To determine the fluorescence response to Zn²⁺, titrate the Pyr-Zn1 solution with increasing concentrations of ZnCl₂ (0 to 10 µM).

  • Record the fluorescence emission spectra (excitation at 450 nm) after each addition.

  • To assess selectivity, add a 100-fold excess of other metal ions to the Pyr-Zn1 solution and record the fluorescence spectra. Then, add Zn²⁺ to observe any displacement or quenching effects.

Protocol 3: Live Cell Imaging of Intracellular Zinc

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Pyr-Zn1 stock solution (1 mM in DMSO)

  • Zinc pyrithione (a zinc ionophore)

  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture until they reach 70-80% confluency.

  • Probe Loading: Wash the cells twice with serum-free DMEM. Incubate the cells with 5 µM Pyr-Zn1 in serum-free DMEM for 30 minutes at 37°C.

  • Imaging: Wash the cells twice with PBS to remove excess probe. Image the cells using a fluorescence microscope (Excitation: 440-460 nm; Emission: 510-530 nm).

  • Zinc Stimulation: To visualize changes in intracellular zinc, treat the cells with 10 µM zinc pyrithione for 10 minutes and acquire images.

  • Zinc Chelation: To confirm the specificity of the probe for zinc, subsequently treat the cells with 50 µM TPEN for 15 minutes and acquire images. A decrease in fluorescence intensity should be observed.

Mandatory Visualizations

Synthesis_Workflow Precursor This compound Intermediate Intermediate Aldehyde Precursor->Intermediate Suzuki Coupling Final_Product Pyr-Zn1 Fluorescent Probe Intermediate->Final_Product Knoevenagel Condensation Reagent1 DPA-Boronic Acid Pd(OAc)2, PPh3, K2CO3 Reagent1->Precursor Reagent2 7-Hydroxycoumarin Piperidine Reagent2->Intermediate

Caption: Synthetic workflow for Pyr-Zn1 probe.

Zinc_Signaling_Pathway cluster_cell Cell Pyr_Zn1_free Pyr-Zn1 (Low Fluorescence) Pyr_Zn1_bound Pyr-Zn1-Zn²⁺ (High Fluorescence) Pyr_Zn1_free->Pyr_Zn1_bound Zn_ion Zn²⁺ Zn_ion->Pyr_Zn1_free Binding Extracellular_Zn Extracellular Zn²⁺ Zinc_Transporter Zinc Transporter (e.g., ZIP) Extracellular_Zn->Zinc_Transporter Zinc_Transporter->Zn_ion Influx

Caption: Proposed mechanism of Pyr-Zn1 for zinc detection.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The most common and effective strategy is a two-step process. First, the precursor aldehyde, 6-bromo-2-formylpyridine, is synthesized from a suitable starting material like 2,6-dibromopyridine. The second step involves a Horner-Wadsworth-Emmons (HWE) reaction between 6-bromo-2-formylpyridine and a phosphonate ylide that serves as an acetaldehyde equivalent. This is typically followed by an acidic workup to deprotect the newly formed aldehyde.

Q2: Which olefination method is preferred for this synthesis, Wittig or Horner-Wadsworth-Emmons (HWE)?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for this synthesis. It offers significant advantages over the Wittig reaction, including the predominant formation of the desired (E)-alkene isomer, which is crucial for the target molecule's stereochemistry. Additionally, the phosphate byproducts of the HWE reaction are water-soluble, simplifying the purification process.

Q3: What is a suitable phosphonate reagent for the HWE reaction to introduce the acrylaldehyde moiety?

A3: A common and effective reagent is diethyl (2,2-diethoxyethyl)phosphonate. This reagent acts as a protected form of an acetaldehyde phosphonate. After the HWE reaction, the diethyl acetal protecting group can be readily removed under acidic conditions to yield the desired acrylaldehyde.

Q4: What are the typical bases and solvents used for the Horner-Wadsworth-Emmons reaction in this context?

A4: Strong bases are required to deprotonate the phosphonate. Sodium hydride (NaH) is a frequently used base. Other strong bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) can also be employed. The choice of solvent is critical, with anhydrous tetrahydrofuran (THF) being the most common. Other aprotic polar solvents like dimethoxyethane (DME) can also be used.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of 6-bromo-2-formylpyridine (Step 1) Incomplete lithiation of 2,6-dibromopyridine.Ensure the reaction is carried out at a very low temperature (-78 °C) to favor monolithiation. Use freshly titrated n-butyllithium to ensure accurate stoichiometry.
Reaction with atmospheric moisture or carbon dioxide.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Low Yield in Horner-Wadsworth-Emmons Reaction (Step 2) Incomplete deprotonation of the phosphonate reagent.Ensure the base (e.g., NaH) is fresh and properly handled to maintain its reactivity. Allow sufficient time for the ylide to form before adding the aldehyde.
Degradation of the aldehyde starting material.Use freshly prepared or purified 6-bromo-2-formylpyridine. Aldehydes can be sensitive to oxidation.
Sub-optimal reaction temperature.The reaction is typically started at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. Optimizing this temperature profile may improve the yield.
Formation of the (Z)-isomer While the HWE reaction strongly favors the (E)-isomer, certain conditions can lead to the formation of the (Z)-isomer.Ensure that a non-stabilized ylide is not inadvertently generated. Using phosphonates with electron-withdrawing groups generally enhances (E)-selectivity.
Incomplete Deprotection of the Acetal Insufficient acid concentration or reaction time during workup.Use a slightly stronger acid solution (e.g., 2M HCl) or increase the reaction time for the hydrolysis step. Gentle heating may also be beneficial.
Difficult Purification of the Final Product Presence of residual phosphonate byproducts.Perform a thorough aqueous workup to remove the water-soluble phosphate byproducts. Column chromatography on silica gel is typically effective for final purification.
Polymerization of the acrylaldehyde product.Acrylaldehydes can be prone to polymerization. It is advisable to store the purified product at a low temperature and consider adding a radical inhibitor like hydroquinone if it will be stored for an extended period.

Experimental Protocols

Step 1: Synthesis of 6-bromo-2-formylpyridine

This protocol is adapted from established literature procedures.

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes via the dropping funnel while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2-formylpyridine.

Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Methodology:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add diethyl (2,2-diethoxyethyl)phosphonate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 6-bromo-2-formylpyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude acetal-protected product.

  • To the crude product, add a solution of 2M hydrochloric acid and stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

SynthesisWorkflow Start 2,6-Dibromopyridine Step1 Lithiation with n-BuLi, then reaction with DMF Start->Step1 Intermediate 6-Bromo-2-formylpyridine Step1->Intermediate Step2 Horner-Wadsworth-Emmons Reaction Intermediate->Step2 Reagent Diethyl (2,2-diethoxyethyl)phosphonate + NaH in THF Reagent->Step2 ProtectedProduct Acetal-Protected Product Step2->ProtectedProduct Step3 Acidic Workup (Deprotection) ProtectedProduct->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingLogic LowYield Low Final Yield Step1_Check Check Yield of 6-bromo-2-formylpyridine LowYield->Step1_Check Step2_Check Analyze HWE Reaction and Deprotection LowYield->Step2_Check Step1_Low Low Yield in Step 1 Step1_Check->Step1_Low Low Step2_Low Low Yield in Step 2 Step2_Check->Step2_Low Low Z_Isomer Presence of (Z)-isomer Step2_Check->Z_Isomer Isomer Impurity IncompleteDeprotection Incomplete Deprotection Step2_Check->IncompleteDeprotection Acetal Present Step1_Sol1 Verify n-BuLi concentration Ensure anhydrous conditions Step1_Low->Step1_Sol1 Step2_Sol1 Check base quality Optimize reaction time/temp Step2_Low->Step2_Sol1 Z_Isomer_Sol Confirm phosphonate structure Ensure standard HWE conditions Z_Isomer->Z_Isomer_Sol IncompleteDeprotection_Sol Increase acid concentration/time Gentle heating IncompleteDeprotection->IncompleteDeprotection_Sol

Caption: Troubleshooting decision tree for the synthesis.

Common side reactions and byproducts in acrylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acrylaldehyde (acrolein) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for acrylaldehyde?

A1: Acrylaldehyde (acrolein) is primarily synthesized through two main industrial routes:

  • Vapor-phase oxidation of propylene: This is the most common method, where propylene is oxidized over a solid-phase catalyst, typically a mixed metal oxide like bismuth molybdate.[1][2]

  • Dehydration of glycerol: A route gaining interest due to the availability of glycerol as a byproduct from biodiesel production.[2][3][4] This process involves the acid-catalyzed dehydration of glycerol.[5][6]

Historically, an aldol condensation of formaldehyde and acetaldehyde was also used.[2][4]

Q2: What are the most common byproducts in the propylene oxidation route?

A2: The reaction effluent gas stream from propylene oxidation is complex. Common byproducts include water, carbon monoxide, carbon dioxide, acetaldehyde, acetic acid, and acrylic acid.[1] Acetone can also be a direct oxidation product, while acrylic acid and ethylene can form as secondary products from the overoxidation of acrolein.[7]

Q3: What side products should I expect when synthesizing acrolein from glycerol?

A3: The dehydration of glycerol can lead to several byproducts, which can affect product purity and catalyst longevity. These include acetaldehyde, propionaldehyde, and acetol (hydroxyacetone).[8][9] In the presence of oxygen, other side products like glycerol propanal and propionate can form.[3][5][6] Catalyst coking and acrolein polymerization are also significant side reactions.[2][10]

Q4: How does acrolein's reactivity influence its synthesis and storage?

A4: Acrolein is a highly reactive molecule due to its conjugated vinyl and aldehyde groups.[10] This high reactivity makes it prone to spontaneous, highly exothermic polymerization.[10] To prevent polymerization during synthesis and storage, inhibitors like hydroquinone are typically added.[11] The exclusion of light is also recommended as it can slow the polymerization process.[11]

Troubleshooting Guides

Problem 1: Low Acrolein Yield in Propylene Oxidation

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Operating at temperatures that are too high can favor overoxidation to acrylic acid and complete combustion to CO and CO₂, reducing selectivity.[2] Conversely, a temperature that is too low will result in poor propylene conversion. Optimize the temperature within the typical range of 300-400 °C.[10]
Improper Catalyst Composition The catalyst's performance is highly dependent on its composition (e.g., molybdenum-bismuth-iron oxide) and redox properties.[2][12] Ensure the correct catalyst is being used and consider catalyst screening to find the optimal formulation for your specific setup.
Poor Selectivity High conversion of propylene (e.g., >95%) can sometimes be achieved at the expense of selectivity towards acrolein.[1] Consider adjusting process conditions (temperature, pressure, residence time) to balance conversion and selectivity.

Problem 2: Low Acrolein Yield and Catalyst Deactivation in Glycerol Dehydration

Potential Cause Troubleshooting Steps
Catalyst Deactivation (Coking) The formation of coke on the acid catalyst surface is a primary issue, especially when the reaction is run without oxygen.[2] This blocks active sites and reduces catalyst lifetime. Implement a catalyst regeneration cycle.
High Reaction Temperature Elevated temperatures can accelerate the reaction rate but may also increase the formation of byproducts, which reduces the overall selectivity for acrolein.[8][9] An optimal temperature must be found to balance glycerol conversion with acrolein selectivity.
Presence of Oxygen While running the reaction in the absence of oxygen can lead to coking, the presence of oxygen can reduce the acrolein yield by promoting the formation of other side products like acetaldehyde and propionate.[3][5][6] Carefully control the oxygen concentration in the feed.
Frothing and Clogging During lab-scale synthesis, especially with dehydrating agents like potassium bisulfate, rapid or excessive heating can cause frothing, which may clog the apparatus.[11] Ensure gradual and controlled heating of the reaction mixture.

Problem 3: Excessive Polymer Formation

Potential Cause Troubleshooting Steps
Absence of Inhibitor Acrolein readily polymerizes, especially at elevated temperatures or in the presence of light.[10][11] Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture and collection flasks.[11]
Exposure to Light Light can accelerate the polymerization of acrolein.[11] Protect the reaction and collection apparatus from light by covering them with an opaque material like aluminum foil.[13]
High Temperature in Collection System If the condensation and collection system is not adequately cooled, polymerization can occur. Use an ice bath to cool the receiving flask to minimize this side reaction.[11]

Quantitative Data Summary

Table 1: Common Byproducts in Major Acrylaldehyde Synthesis Routes

Synthesis Route Common Byproducts References
Propylene Oxidation Acetaldehyde, Acetic Acid, Acrylic Acid, Carbon Monoxide, Carbon Dioxide, Water, Acetone, Ethylene[1][7]
Glycerol Dehydration Acetaldehyde, Propionaldehyde, Acetol (Hydroxyacetone), Coke, Polymers, Glycerol Propanal, Propionate[2][3][5][6][8][9]

Table 2: Effect of Reaction Temperature on Acrolein Yield from Glycerol (FePO₄ Catalyst)

Reaction Temperature (°C) Acrolein Yield (%) Notes References
220~82-90Yield increases with temperature.[5][6]
240~82-90Higher temperatures tend to increase both yield and selectivity, assuming other parameters are optimal.[5][6]
260~91The best yield was obtained at the highest tested temperature in this study.[5][6]

Visualized Pathways and Workflows

Propylene_Oxidation_Network Propylene Propylene Acrolein Acrolein Propylene->Acrolein Main Reaction Byproducts Acetaldehyde, Acetic Acid, Acetone Propylene->Byproducts Side Reaction AcrylicAcid AcrylicAcid Acrolein->AcrylicAcid Overoxidation COx CO, CO2 Acrolein->COx Complete Combustion Ethylene Ethylene AcrylicAcid->Ethylene Secondary Reaction

Caption: Reaction network for propylene oxidation to acrolein and byproducts.

Glycerol_Dehydration_Network Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Main Reaction (Dehydration) Byproducts Acetaldehyde, Propionaldehyde, Acetol Glycerol->Byproducts Side Reactions Coke Coke (on catalyst) Glycerol->Coke Polymers Polymers Acrolein->Polymers Polymerization

Caption: Reaction pathways in the dehydration of glycerol to acrolein.

Lab_Synthesis_Workflow A Mix Glycerol & Dehydrating Agent (e.g., KHSO4) B Add Inhibitor (e.g., Hydroquinone) A->B C Heat Mixture Gently (190-230°C) B->C D Collect Volatile Products in Ice-Cooled Flask C->D E Neutralize with NaHCO3 D->E F Filter E->F G Fractional Distillation (b.p. ~52.5°C) F->G

References

Preventing polymerization of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage and handling of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde to prevent its polymerization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Visual Changes in the Compound Polymerization or degradationImmediately test a small sample for the presence of aldehydes using one of the protocols below. If the test is negative or weak, polymerization has likely occurred. Discard the material.
(e.g., increased viscosity, solidification, color change)Impurities from synthesisIf the aldehyde test is positive but the appearance has changed, consider re-purification if the material is critical. However, polymerization may have already initiated.
Inconsistent Experimental Results Partial polymerization of the starting materialAlways test the aldehyde functionality of the stored compound before use in a reaction. Use only material that gives a strong positive result.
Presence of reactive impuritiesEnsure the compound was properly purified after synthesis to remove any reagents that could catalyze polymerization.
Precipitate Formation in Solution Polymerization in solventSome solvents, especially protic solvents like alcohols, can promote polymerization, particularly at elevated temperatures. Use freshly prepared solutions and avoid prolonged storage. Consider using a stabilizer in the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize polymerization, store the compound under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°CReduces the rate of chemical reactions, including polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation, which can initiate polymerization.
Light Amber vial or in the darkProtects the compound from light-induced degradation and polymerization.
Container Tightly sealed glass containerPrevents exposure to air and moisture.

Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A2: Yes, using an inhibitor is highly recommended for long-term storage. Based on data for similar α,β-unsaturated aldehydes, the following are suggested starting points:

Inhibitor Suggested Concentration (w/w) Notes
Hydroquinone~0.1%A common and effective radical scavenger.
AlkylhydroxylaminesVaries (start with 0.05-0.2%)Effective for unsaturated aldehydes, especially in alcohol solutions at elevated temperatures.[1]
Triethanolamine20-100 ppmCan be effective in preventing polymerization and autocondensation.

Note: The optimal inhibitor and concentration should be determined experimentally for your specific application.

Q3: How can I tell if my this compound has started to polymerize?

A3: Visually, you might observe increased viscosity, solidification, or a change in color. Chemically, a decrease or absence of the aldehyde functional group is a key indicator. You can perform a qualitative test for aldehydes, such as Tollens' test or a 2,4-DNPH test, to confirm the presence of the aldehyde.

Q4: Can I rescue a batch of the compound that has started to polymerize?

A4: It is generally not recommended. Once polymerization has begun, it is difficult to reverse and the material will contain oligomers and polymers that can interfere with subsequent reactions. It is safer and more efficient to discard the polymerized material and use a fresh, properly stored batch.

Experimental Protocols

These protocols provide methods to qualitatively assess the stability of your this compound by testing for the presence of the aldehyde group.

Protocol 1: 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test

This test is a general test for aldehydes and ketones, resulting in a colored precipitate.

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine reagent

  • Ethanol

  • Test tubes

  • Water bath

Procedure:

  • Dissolve a small amount of your compound in ethanol in a clean test tube.

  • Add a few drops of the 2,4-DNPH reagent.

  • Shake the mixture well.

  • If a yellow to orange-red precipitate does not form immediately, warm the test tube in a water bath (around 60°C) for 5-10 minutes and then cool.

  • Observation: The formation of a yellow to orange-red precipitate indicates the presence of the aldehyde. The absence of a precipitate suggests the aldehyde has polymerized or degraded.

Protocol 2: Tollens' Test (Silver Mirror Test)

This test is more specific for aldehydes.

Materials:

  • This compound sample

  • Tollens' reagent (freshly prepared)

    • Silver nitrate solution (5%)

    • Sodium hydroxide solution (10%)

    • Ammonia solution (dilute)

  • Test tubes

  • Water bath

Procedure:

  • Prepare Tollens' Reagent: In a clean test tube, add 1-2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide. Add dilute ammonia solution dropwise, shaking after each addition, until the precipitate just dissolves. This is your Tollens' reagent.

  • Add a few drops of your compound (dissolved in a minimal amount of a suitable solvent if necessary) to the freshly prepared Tollens' reagent.

  • Warm the test tube in a water bath for 5-10 minutes.

  • Observation: The formation of a silver mirror on the inside of the test tube, or a black precipitate of silver, is a positive test for an aldehyde.[2][3][4]

Visualizations

Storage_Workflow Workflow for Storing this compound cluster_storage Storage Conditions cluster_monitoring Regular Monitoring Store at 2-8°C Store at 2-8°C Inert Atmosphere Inert Atmosphere Store at 2-8°C->Inert Atmosphere Protect from Light Protect from Light Inert Atmosphere->Protect from Light Add Inhibitor Add Inhibitor Protect from Light->Add Inhibitor Visual Inspection Visual Inspection Add Inhibitor->Visual Inspection During Storage Qualitative Aldehyde Test Qualitative Aldehyde Test Visual Inspection->Qualitative Aldehyde Test If changes are observed Use in Experiment Use in Experiment Qualitative Aldehyde Test->Use in Experiment Positive Result Discard Discard Qualitative Aldehyde Test->Discard Negative Result Compound Compound Compound->Store at 2-8°C

Caption: Recommended workflow for the storage and monitoring of this compound.

Troubleshooting_Polymerization Troubleshooting Polymerization Issues Start Start Observe Anomaly Observe visual change or inconsistent results Start->Observe Anomaly Perform Test Perform qualitative aldehyde test Observe Anomaly->Perform Test Positive Result Positive for Aldehyde Perform Test->Positive Result Negative Result Negative for Aldehyde Perform Test->Negative Result Consider Impurities Consider re-purification (use with caution) Positive Result->Consider Impurities Discard Material Polymerization confirmed. Discard material. Negative Result->Discard Material Review Storage Review and optimize storage conditions Discard Material->Review Storage

Caption: A logical diagram for troubleshooting potential polymerization of the compound.

References

Technical Support Center: Suzuki Coupling Reactions with 6-Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 6-bromopyridine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am observing very low to no yield in my Suzuki coupling reaction with a 6-bromopyridine substrate. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki coupling with 6-bromopyridine can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here is a step-by-step troubleshooting guide:

  • Ensure Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[1] Make sure you have thoroughly degassed your solvent and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 15-30 minutes.[1][2] Running the reaction in a Schlenk flask or glovebox is recommended.[1]

  • Check Catalyst and Ligand:

    • Catalyst Activity: Your palladium source may be old or deactivated.[3] Try using a fresh bottle of the catalyst. For 6-bromopyridine, which can be challenging, consider more active pre-catalysts or catalyst systems like Pd(dppf)Cl2 or those based on Pd2(dba)3 with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[1][3][4]

    • Ligand Choice: The choice of ligand is crucial.[5] Standard ligands like triphenylphosphine (PPh3) may not be effective for electron-deficient substrates like pyridines.[3][6] Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[5]

  • Optimize the Base and Solvent System:

    • Base Solubility and Strength: The base is critical for the transmetalation step.[7] If the base is not soluble in your solvent, the reaction will be slow or may not proceed.[3] For 6-bromopyridine, stronger bases like K3PO4, Cs2CO3, or KOtBu are often more effective than weaker bases like Na2CO3.[1][2] The use of aqueous base solutions can be beneficial, but the water must be degassed.[2]

    • Solvent Choice: The solvent affects the solubility of reagents and the reaction rate.[8] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with some water.[1][8][9] For pyridyl substrates, a mixture like dioxane/water or THF/water can be effective.[2][6]

  • Verify Starting Material Quality:

    • Boronic Acid/Ester Integrity: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (loss of the boronic acid group).[10][11] Check the purity of your boronic acid or ester. Using a boronic ester (e.g., pinacol ester) can sometimes improve stability.[1]

    • Purity of 6-Bromopyridine: Ensure your 6-bromopyridine substrate is pure and free from impurities that could inhibit the catalyst.

  • Reaction Temperature and Time: While Suzuki reactions are often heated, excessive temperatures or prolonged reaction times can lead to catalyst decomposition and side product formation.[12] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, increasing the temperature may help, but it should be done cautiously.[12]

Question 2: My reaction is producing significant side products, such as the homocoupling of my boronic acid or dehalogenation of the 6-bromopyridine. How can I minimize these?

Answer:

The formation of side products is a common issue. Here’s how to address them:

  • Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself. It is often favored by the presence of oxygen.

    • Solution: Rigorous exclusion of oxygen is the best way to prevent this.[1] Additionally, you can try using a slight excess of the 6-bromopyridine relative to the boronic acid.[1]

  • Dehalogenation (Protodeboronation and Hydrodehalogenation): This results in the replacement of the bromine on the pyridine ring with a hydrogen atom.

    • Cause: This can be caused by impurities in the reagents or solvent, or by certain reaction conditions.[9]

    • Solution: Use high-purity, dry solvents and reagents. Ensure your base is not excessively strong to the point of promoting this side reaction. Sometimes, changing the solvent or ligand can help suppress dehalogenation.[9]

Key Parameters and Optimization

The choice of catalyst, ligand, base, and solvent significantly impacts the success of the Suzuki coupling with 6-bromopyridine. The following tables provide a summary of common choices and their potential effects.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigandTypical LoadingAdvantagesDisadvantages
Pd(PPh3)4PPh3 (integrated)2-5 mol%Readily available, easy to handle.Often low reactivity for electron-deficient substrates like bromopyridines.[3][6]
Pd(OAc)2 / PPh3PPh32-5 mol% Pd, 4-10 mol% LigandInexpensive and common.May require higher temperatures and can be inefficient for this substrate.[6]
PdCl2(dppf)dppf (integrated)2-5 mol%Good activity for a range of substrates, including some heteroaryls.[1][6]Can be more expensive.
Pd2(dba)3 / Buchwald LigandsSPhos, XPhos, RuPhos1-3 mol% Pd, 2-6 mol% LigandHigh activity for challenging substrates, including heteroaryl chlorides.[1][3][4] Allows for lower catalyst loading and milder conditions.[4]Higher cost of ligands.

Table 2: Effect of Base and Solvent on Reaction Yield

BaseSolvent SystemTemperature (°C)General Outcome
Na2CO3Toluene/Water100Often sluggish for 6-bromopyridine, may result in low yields.[1]
K2CO3Dioxane/Water80-100A common and often effective choice, providing moderate to good yields.[6][13]
K3PO4Toluene or Dioxane80-110Stronger base, often gives higher yields for electron-deficient substrates.[1][7]
Cs2CO3Dioxane80-100Very effective, but more expensive. Can enhance reaction rates.[2]
KOtBuTHF or DioxaneRT - 80A strong, non-aqueous base option that can be very effective.[2][13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 6-bromopyridine with an arylboronic acid.

Reagents and Equipment:

  • 6-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd catalyst (e.g., PdCl2(dppf), 2 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v, degassed)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Degassing the Solvent: Place the required volume of the dioxane/water mixture in a flask and bubble argon or nitrogen through it for 30 minutes to remove dissolved oxygen.[2]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 6-bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle 3-5 times.[1]

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common issues and the general mechanism of the Suzuki coupling reaction.

Troubleshooting_Low_Yield start Low or No Yield Observed check_inert 1. Check Inert Atmosphere - Degassed solvents? - Proper purging? start->check_inert check_catalyst 2. Evaluate Catalyst & Ligand - Catalyst fresh? - Appropriate ligand for pyridine? check_inert->check_catalyst If issue persists check_conditions 3. Assess Reaction Conditions - Base soluble and strong enough? - Optimal solvent and temp? check_catalyst->check_conditions If issue persists check_sm 4. Verify Starting Materials - Boronic acid pure? - Protodeboronation? check_conditions->check_sm If issue persists re_run Implement Changes & Re-run check_sm->re_run success Successful Reaction re_run->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)Ln   |  X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)Ln   |  R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 r1r2 reductive_elimination->r1r2 r1x r1x->oxidative_addition r2by2 r2by2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Optimizing reaction conditions for Michael additions to substituted acrylaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Michael addition reactions involving substituted acrylaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of Michael additions to substituted acrylaldehydes.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the common causes and how can I fix this?

Answer: Low or no yield in a Michael addition can stem from several factors related to reagents, catalysts, or reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Reagent and Glassware Purity: Ensure all glassware was properly flame- or oven-dried before use.[1] Contaminants or residual water can quench sensitive reagents or catalysts. Re-purify starting materials and solvents if their purity is uncertain.[1]

  • Catalyst Activity: The choice and activity of the catalyst are critical.

    • Base Catalysts: For base-catalyzed reactions, the strength of the base matters. Strong bases can lead to undesired side reactions, while weak bases might not be sufficient to generate the nucleophilic enolate.[2] Consider screening different bases (e.g., DBU, K₂CO₃) and their concentrations.

    • Organocatalysts: For organocatalytic reactions (e.g., using proline or its derivatives), ensure the catalyst is pure. Some reactions benefit from an acidic co-catalyst, which can enhance catalyst performance and increase yield even at low catalyst loadings.[3] For example, adding 3-nitrobenzoic acid as a co-catalyst with a chiral pyrrolidine catalyst has been shown to be effective.[3]

  • Solvent Choice: The reaction solvent significantly impacts reaction rates and yields. Aprotic solvents like toluene, CHCl₃, or CH₂Cl₂ are commonly used.[4][5] However, in some organocatalytic systems, using water as a solvent or co-solvent can enhance reactivity.[6][7] It is advisable to screen a range of solvents to find the optimal one for your specific substrate combination.[5]

  • Reaction Temperature: Temperature plays a crucial role. While room temperature is a common starting point, some reactions may require cooling (e.g., 0-4 °C) to improve selectivity and minimize side products, whereas others may need heating to overcome activation barriers.[6][8] A lower temperature may sometimes decrease the yield while improving stereoselectivity.[6]

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[6] This helps determine if the reaction has stalled or if the product is decomposing over time.[1] If the reaction stalls, adding more reagent or catalyst might be necessary.[1]

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?

Answer: Side product formation is a common challenge. The most prevalent side reactions in Michael additions to acrylaldehydes are 1,2-addition and polymerization.

  • 1,2-Addition vs. 1,4-Addition (Michael Addition): Acrylaldehydes have two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 3). The desired Michael addition is a 1,4-addition. Hard nucleophiles and kinetically controlled conditions can favor 1,2-addition to the carbonyl group. To favor the 1,4-addition product:

    • Use softer, resonance-stabilized nucleophiles (e.g., enamines, malonates).[2][9]

    • Employ reaction conditions that favor thermodynamic control.

    • Ketones are generally less reactive at the carbonyl group than aldehydes, which can help increase the yield of the Michael addition product when they are used as the Michael acceptor.[10]

  • Polymerization: Acrylaldehydes are prone to polymerization, especially under basic conditions or at elevated temperatures. To minimize this:

    • Add reagents slowly and maintain a homogenous mixture with efficient stirring.[1]

    • Consider running the reaction at a lower temperature.

    • Use a weaker base or an organocatalyst that provides milder reaction conditions.

  • Self-Condensation of Aldehyde Donor: If an aldehyde is used as the Michael donor, it can undergo self-aldol condensation. To mitigate this, consider using a pre-formed enamine or using a catalyst system specifically designed for cross-Michael additions. The use of a masked acetaldehyde, such as acetaldehyde dimethyl acetal, can also prevent self-condensation.[5]

Question 3: How do I choose the optimal catalyst for my reaction?

Answer: Catalyst selection is key to achieving high yield and stereoselectivity.

  • For Achiral Synthesis: Simple bases like NaOH, KOH, alkoxides, or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. The choice depends on the pKa of the Michael donor.

  • For Asymmetric Synthesis: Organocatalysis is a powerful tool for enantioselective Michael additions.

    • Proline and its Derivatives: L-proline and diarylprolinol silyl ethers are highly effective catalysts for the addition of aldehydes and ketones to various Michael acceptors.[11][12][13] They operate via an enamine mechanism.[6]

    • Thiourea-Based Catalysts: Bifunctional thiourea catalysts, often derived from chiral diamines, can activate the Michael acceptor through hydrogen bonding while the amine moiety activates the donor aldehyde.[6][14] These have shown excellent enantioselectivity in reactions with nitroalkenes, a principle applicable to acrylaldehydes.[6]

    • Screening: It is often necessary to screen a small library of catalysts to find the best performer for a specific substrate pair. For example, catalysts with different electronic properties (electron-donating vs. electron-withdrawing groups) can have a significant impact on yield and selectivity.[14]

Question 4: The enantioselectivity (ee) or diastereoselectivity (dr) of my reaction is poor. How can I improve it?

Answer: Achieving high stereoselectivity often requires careful optimization of several parameters:

  • Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. For proline-derived catalysts, bulky groups like diphenyl or adamantoyl can improve stereodifferentiation.[11][13] For thiourea catalysts, electron-withdrawing groups on the aromatic rings can enhance hydrogen bonding and improve selectivity.[14]

  • Solvent: The solvent can influence the transition state geometry. Screening different solvents (e.g., toluene, CHCl₃, CH₂Cl₂, water) is recommended.[5][6] While aprotic solvents are common, water has been shown to improve both reactivity and selectivity in some organocatalytic systems.[6][15]

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it amplifies the small energy difference between the diastereomeric transition states.[6] However, this may come at the cost of a lower reaction rate and yield.[6]

  • Additives/Co-catalysts: The addition of an acidic or basic co-catalyst can significantly enhance stereoselectivity. For instance, an acidic co-catalyst can facilitate the formation of the enamine intermediate and influence the transition state.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on Michael additions, illustrating the impact of catalyst, solvent, and temperature on reaction outcomes. While many examples use nitroalkenes as model acceptors, the principles are directly relevant for optimizing reactions with substituted acrylaldehydes.

Table 1: Effect of Catalyst on the Michael Addition of Isobutyraldehyde to trans-β-Nitrostyrene

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Catalyst 1a (5)Toluene128590
2Catalyst 1b (5)Toluene129297
3Catalyst 1c (5)Toluene128893
4Catalyst 1b (5)Water49997

Catalysts are (R,R)-1,2-diphenylethylenediamine-derived thioureas. Catalyst 1b features 3,5-bis(trifluoromethyl)phenyl groups, which provided the highest yield and enantioselectivity.[6]

Table 2: Effect of Solvent on the Michael Addition Catalyzed by Catalyst 1b

EntrySolventTime (h)Yield (%)ee (%)
1Toluene129297
2CH₂Cl₂129096
3THF247596
4Hexane246096
5Water49997

Reaction of isobutyraldehyde with trans-β-nitrostyrene using 5 mol% of catalyst 1b at room temperature. Water proved to be the most effective solvent, providing the highest yield in the shortest time.[6]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the Michael addition to α,β-unsaturated aldehydes.

Protocol 1: General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol is adapted from an organocatalytic system using a chiral thiourea catalyst in water.[6]

  • Preparation: To a clean reaction vessel, add the chiral thiourea organocatalyst (e.g., catalyst 1b, 0.015 mmol, 5 mol%).

  • Addition of Reactants: Add the α,β-unsaturated nitroalkene (0.3 mmol) to the vessel.

  • Solvent Addition: Add distilled water (1.0 mL) and stir the mixture at room temperature.

  • Nucleophile Addition: Add the aldehyde (e.g., isobutyraldehyde, 5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding distilled water. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to isolate the final Michael adduct.[6][16]

Protocol 2: General Procedure for Asymmetric Michael Addition using a Proline-Derivative Catalyst

This protocol is based on the use of a diarylprolinol silyl ether catalyst with an acidic co-catalyst.[3]

  • Preparation: In a dry vial under an inert atmosphere, dissolve the chiral pyrrolidine catalyst (e.g., (S)-diphenylprolinol silyl ether, 0.02 mmol, 2 mol%) and the acidic co-catalyst (e.g., 3-nitrobenzoic acid, 0.2 mmol, 20 mol%) in the chosen solvent (e.g., CHCl₃).

  • Temperature Control: Cool the solution to the desired temperature (e.g., 3 °C) using an appropriate bath.

  • Reactant Addition: Add the aldehyde nucleophile (e.g., n-pentanal, 1.0 mmol) followed by the substituted acrylaldehyde or other Michael acceptor (e.g., nitroethylene, 1.2 mmol).

  • Reaction: Stir the reaction mixture at the set temperature for 24-48 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction (e.g., with a saturated NH₄Cl solution). Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Optimizing a Michael Addition

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up A Select Substrates (Donor + Acrylaldehyde) B Choose Catalyst Class (e.g., Proline, Thiourea) A->B C Select Solvents (Toluene, CHCl3, Water) B->C D Run Test Reactions (Room Temp, 24h) C->D E Analyze Yield & Selectivity (TLC, NMR, HPLC) D->E F Optimize Parameters (Temp, Concentration, Additives) E->F G Verify Optimal Conditions F->G H Scale Reaction to Desired Quantity G->H I Purify & Characterize Final Product H->I

Caption: A phased workflow for optimizing Michael addition reactions, from initial screening to final scale-up.

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

G Start Low Yield Observed CheckPurity Are reagents & solvents pure and dry? Start->CheckPurity PurityNo Purify/Dry Reagents & Repeat CheckPurity->PurityNo No PurityYes Yes CheckPurity->PurityYes Yes CheckCatalyst Is the catalyst active and appropriate? PurityYes->CheckCatalyst CatalystNo Screen Different Catalysts or Use Fresh Batch CheckCatalyst->CatalystNo No CatalystYes Yes CheckCatalyst->CatalystYes Yes CheckConditions Are reaction conditions (solvent, temp) optimal? CatalystYes->CheckConditions ConditionsNo Screen Solvents & Vary Temperature CheckConditions->ConditionsNo No ConditionsYes Yes CheckConditions->ConditionsYes Yes ConsiderSideRxn Consider Side Reactions (e.g., Polymerization) ConditionsYes->ConsiderSideRxn

Caption: A decision tree for systematically troubleshooting low yields in Michael addition experiments.

Diagram 3: Enamine Catalytic Cycle for Proline-Catalyzed Michael Addition

G Catalyst Proline Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (Donor) Iminium Iminium Intermediate Enamine->Iminium + Acrylaldehyde (C-C Formation) Acrylaldehyde Acrylaldehyde (Acceptor) Iminium->Catalyst + H2O (Hydrolysis) Product Michael Adduct Iminium->Product

Caption: The catalytic cycle for the organocatalytic Michael addition of an aldehyde via enamine activation.

References

Challenges in the characterization of reactive aldehyde compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Characterization of Reactive Aldehyde Compounds. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What makes aldehyde compounds so reactive?

A1: Aldehydes are characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an R group.[1] This structure leads to high reactivity for two main reasons:

  • Electrophilicity: The polarized carbon-oxygen double bond gives the carbonyl carbon a partial positive charge, making it a target for nucleophiles.[2][3]

  • Steric Accessibility: Compared to ketones, which have two organic groups attached to the carbonyl carbon, aldehydes have a smaller hydrogen atom, making the carbonyl carbon less sterically hindered and more accessible to attacking nucleophiles.[2]

Q2: Why are my aldehyde samples unstable and prone to degradation?

A2: The high reactivity of aldehydes makes them susceptible to several degradation pathways, especially during storage.[4][5] Common issues include:

  • Polymerization: Aldehydes can polymerize to form cyclic trimers (trioxanes), particularly in the presence of acid catalysts, UV light, or at low temperatures.[4]

  • Autocondensation: In the presence of alkaline substances, aldehydes can undergo aldol condensation reactions, leading to the formation of higher molecular weight compounds.[4]

  • Oxidation: Aldehydes are easily oxidized to form carboxylic acids.

Q3: What is derivatization, and why is it essential for analyzing reactive aldehydes?

A3: Derivatization is a chemical reaction used to convert an analyte into a different, more easily detectable compound. For aldehydes, this is often a necessary step for several reasons:

  • Stabilization: It converts the highly reactive and volatile aldehyde into a more stable derivative, preventing degradation or loss during sample preparation and analysis.[6][7]

  • Enhanced Detection: Many aldehydes have poor ultraviolet (UV) or fluorometric responses and low ionization yields in mass spectrometry (MS).[6] Derivatization reagents add a chromophore or fluorophore to the molecule, significantly improving detection sensitivity for techniques like High-Performance Liquid Chromatography (HPLC).[6]

Q4: What are the most common derivatization reagents for aldehyde analysis?

A4: The choice of reagent often depends on the analytical method being used. The most popular methods involve hydrazine and hydroxylamine chemistry.[6]

  • For HPLC Analysis: 2,4-dinitrophenylhydrazine (DNPH) is widely used. It reacts with aldehydes to form a stable 2,4-dinitrophenylhydrazone derivative that can be easily detected by UV absorbance.[6][7][8]

  • For Gas Chromatography (GC) Analysis: Pentafluorobenzyl hydroxylamine (PFBHA) is a common choice.[6]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: My HPLC-UV analysis shows a very low or no signal for my target aldehyde.

Possible Cause Troubleshooting Step
Poor UV Absorbance Aldehydes inherently have poor UV responses.[6] Ensure you have performed a derivatization step with a UV-active reagent like DNPH to enhance the signal.[6][7]
Sample Degradation Aldehydes are unstable.[4] Prepare samples freshly and consider in-situ derivatization immediately after collection to stabilize the aldehydes.[6][7] Store samples and standards at low temperatures and protect them from light.
Inefficient Derivatization The derivatization reaction is sensitive to pH, temperature, and time.[6][8] Optimize these conditions for your specific aldehyde. Ensure the DNPH reagent is not degraded; a saturated solution is often used.[8]
Instrument Issues Verify the HPLC system's performance. Check the lamp energy, ensure the correct wavelength is set for the derivative, and confirm there are no leaks or blockages.

Problem 2: I am seeing multiple, unexpected, or broad peaks in my chromatogram.

Possible Cause Troubleshooting Step
Formation of Isomers Derivatization with reagents like DNPH can produce cis and trans isomers of the resulting hydrazone, which may separate on the HPLC column, appearing as two distinct peaks.[8] This is a known phenomenon and may need to be accounted for in quantification by integrating both peaks.
Reagent Impurities The derivatization reagent (e.g., DNPH) can contain impurities or degrade over time. Analyze a "reagent blank" (reagent without the sample) to identify any extraneous peaks.[9][10]
Side Reactions The high reactivity of aldehydes can lead to side reactions with other components in the sample matrix. Simplify the sample matrix through cleanup steps like solid-phase extraction (SPE) if possible.
Contamination Ensure all glassware is scrupulously clean and that solvents are of high purity to avoid introducing contaminants.[9][10]

Problem 3: My quantitative results for aldehyde concentration are inconsistent and not reproducible.

Possible Cause Troubleshooting Step
Aldehyde Instability This is the most common cause of poor reproducibility.[4] Implement a strict and consistent sample handling protocol. Stabilize aldehydes immediately upon collection, for instance, by adding an antioxidant like BHT or through immediate derivatization.[6]
Inconsistent Derivatization Small variations in reaction time, temperature, or pH can lead to significant differences in derivatization yield.[8] Use a carefully controlled protocol, ensuring all samples and standards are treated identically.
Inaccurate Standard Preparation Aldehyde standards can also degrade. Prepare stock solutions in a non-aqueous solvent and store them at low temperatures. Prepare working standards fresh daily from the stock.
Matrix Effects Components in the biological matrix (e.g., proteins, other nucleophiles) can compete for reaction with the aldehyde, reducing the amount available for derivatization. Use a standard addition method or matrix-matched calibration curves to correct for these effects.

Problem 4: I am struggling to identify aldehyde-protein adducts using mass spectrometry.

Possible Cause Troubleshooting Step
Low Abundance of Adducts Adducts are often present in very low concentrations, making them difficult to detect in a complex mixture of unmodified peptides.
Ambiguous MS/MS Spectra The spectra can be complex and difficult to interpret without a clear strategy.
Solution: Use a Chemical Tagging Approach A highly effective strategy involves labeling the aldehyde/keto groups on the protein adducts with a reactive probe, such as a biotinylated hydroxylamine derivative (often called Aldehyde-Reactive Probe or ARP).[11][12] This approach facilitates: 1. Selective Labeling: The probe specifically reacts with the carbonyl group of the adducted aldehyde.[12] 2. Enrichment: The biotin tag allows for the selective capture and enrichment of the labeled peptides using avidin affinity chromatography.[12] 3. Targeted MS Analysis: The enriched sample is much less complex, allowing for unambiguous identification of the modified peptide, the site of adduction, and the mass of the original aldehyde adduct.[12][13]

Quantitative Data Summary

The table below summarizes the limits of detection (LODs) for various aldehydes using different analytical methods, highlighting the sensitivity gains from derivatization.

AldehydeMethodDerivatization ReagentDetection LimitReference
Various Aliphatic AldehydesHPLC-DADDNPH4.3–21.0 µg/L[8]
HexanalHPLC-UVDNPH (in-drop)0.79 nmol/L[14][15]
HeptanalHPLC-UVDNPH (in-drop)0.80 nmol/L[14][15]
MethylglyoxalCE-AD2-TBA0.2 µg/L (0.6 nmol/L)[14][15]
GlyoxalCE-AD2-TBA1.0 µg/L (3.2 nmol/L)[14][15]

Experimental Protocols

Protocol 1: Derivatization of Aldehydes with DNPH for HPLC-UV Analysis

This protocol provides a general procedure for the derivatization of aldehydes in an aqueous sample. Optimization may be required for specific aldehydes and sample matrices.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution: Saturated solution in acetonitrile (ACN) or 2N HCl.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing aldehydes

  • Standard solutions of target aldehydes

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Collect the aqueous sample (e.g., cell culture media, biological fluid). If necessary, centrifuge to remove particulates.

  • Reaction Setup: In a clean glass vial, mix 1 mL of the sample with 1 mL of the saturated DNPH solution. For standards, prepare them in aldehyde-free water and treat them in the same manner.

  • Derivatization Reaction: Cap the vial and allow the reaction to proceed in the dark. The required time can vary from 30 minutes to several hours depending on the aldehyde and pH.[8] A common condition is 1 hour at room temperature.

  • Extraction (Optional): If the sample matrix is complex, the resulting hydrazone derivatives can be extracted. Add 2 mL of a non-polar solvent like hexane or dichloromethane, vortex thoroughly, and allow the layers to separate. Collect the organic layer. Repeat the extraction for better recovery.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase (typically an ACN:water mixture).[6]

  • Analysis: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial. Analyze using reverse-phase HPLC with UV detection at approximately 360-365 nm.

Protocol 2: Workflow for Identifying Aldehyde-Protein Adducts

This protocol outlines the mass spectrometry-based strategy using a chemical probe to identify proteins modified by reactive aldehydes.[12]

Materials:

  • Protein sample (from cell lysate, tissue, etc.)

  • Aldehyde/Keto-Reactive Probe (e.g., biotinylated hydroxylamine)

  • Trypsin (proteomics grade)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Avidin-conjugated beads for affinity enrichment

  • Buffers for digestion, binding, washing, and elution

  • LC-MS/MS system

Procedure:

  • Labeling of Adducts: Incubate the protein sample with the aldehyde-reactive probe. The hydroxylamine group of the probe will react with the carbonyl group of the aldehyde adduct on the protein to form a stable oxime linkage.[12]

  • Protein Denaturation, Reduction, and Alkylation: Denature the labeled proteins (e.g., with urea). Reduce disulfide bonds with DTT and then alkylate the free cysteine residues with IAA to prevent them from reforming.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using trypsin.

  • Enrichment of Labeled Peptides: Incubate the peptide mixture with avidin-conjugated beads. The high affinity between biotin (on the probe) and avidin will selectively capture the peptides that were modified by aldehydes.[12]

  • Washing: Wash the beads extensively with a series of buffers to remove the vast excess of unmodified peptides.

  • Elution: Elute the captured, probe-labeled peptides from the beads, typically by changing the pH or using a competitive biotin solution.

  • LC-MS/MS Analysis: Analyze the enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS data against a protein sequence database. Use a search algorithm that can identify the specific mass modification corresponding to the probe-labeled aldehyde adduct on particular amino acid residues (e.g., Cys, His, Lys).[12]

Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization of reactive aldehydes.

Aldehyde_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Fecal Water, Plasma) Stabilize Stabilization/ Derivatization (e.g., with DNPH) Sample->Stabilize Crucial for reproducibility Extract Extraction & Concentration Stabilize->Extract HPLC Chromatographic Separation (HPLC/GC) Extract->HPLC Detect Detection (UV, MS, FID) HPLC->Detect Quant Quantification Detect->Quant

Caption: General workflow for the analysis of reactive aldehydes.

Troubleshooting_Workflow Start Problem: Low or No Signal in HPLC-UV Analysis CheckDeriv Was a derivatization step (e.g., DNPH) performed? Start->CheckDeriv CheckSample Was the sample handled to prevent degradation? CheckDeriv->CheckSample Yes Sol_Deriv Action: Implement derivatization protocol. Aldehydes have poor UV absorbance. CheckDeriv->Sol_Deriv No CheckConditions Were derivatization conditions (pH, temp) controlled? CheckSample->CheckConditions Yes Sol_Sample Action: Use fresh samples, stabilize immediately. Aldehydes are unstable. CheckSample->Sol_Sample No CheckInstrument Is the HPLC system calibrated and functioning correctly? CheckConditions->CheckInstrument Yes Sol_Conditions Action: Optimize and standardize reaction conditions for all samples. CheckConditions->Sol_Conditions No Sol_Instrument Action: Check instrument (lamp, wavelength, etc.) and run standards. CheckInstrument->Sol_Instrument No

Caption: Troubleshooting logic for low signal in aldehyde analysis.

Adduct_Formation Aldehyde Reactive Aldehyde (e.g., 4-HNE) Adduct Covalent Protein Adduct (Michael Adduct or Schiff Base) Aldehyde->Adduct Protein Protein Nucleophile (Cys, His, Lys) Protein->Adduct Effect Altered Protein Function / Immune Response Adduct->Effect

Caption: Pathway of reactive aldehyde-protein adduct formation.

References

Methods for monitoring the stability of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for monitoring the stability of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both a pyridine ring and an α,β-unsaturated aldehyde functional group, it may be susceptible to hydrolysis, oxidation, and photodegradation.[1][2]

Q2: Which analytical technique is most suitable for monitoring the stability of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used and versatile techniques for stability testing.[3] It allows for the separation, identification, and quantification of the parent compound and its degradation products with high sensitivity and accuracy.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Spectroscopic methods like UV-Vis and Nuclear Magnetic Resonance (NMR) can also be valuable for identification and quantification.[3][4]

Q3: I am observing a rapid decrease in the concentration of my compound in solution. What could be the cause?

A3: Rapid degradation could be due to several factors. Pyridine derivatives can be particularly unstable in alkaline and acidic conditions.[1] Additionally, α,β-unsaturated aldehydes can be reactive. Consider performing a forced degradation study to identify the specific stress conditions (e.g., pH, light, temperature) that are causing the instability.

Q4: How can I identify the degradation products of this compound?

A4: The identification of degradation products typically involves hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry).[5] Mass spectrometry provides molecular weight and fragmentation information, which is crucial for structure elucidation.[4][6] NMR spectroscopy can also provide detailed structural information of isolated degradation products.[3][7]

Q5: Are there any special handling or storage recommendations for solutions of this compound?

A5: To minimize degradation, solutions of this compound should be protected from light, stored at low temperatures (e.g., 2-8 °C or frozen), and maintained in a neutral pH buffer if possible. The use of antioxidants might also be considered if oxidation is a suspected degradation pathway.[7]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic solvent ratio and pH of the aqueous phase. Ensure the mobile phase pH is compatible with the analyte's pKa.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Inconsistent analytical results. Sample degradation during preparation or analysis.Prepare samples immediately before analysis. Use an autosampler with temperature control if available.
Instability in the analytical standard solution.Prepare fresh standard solutions regularly and store them under appropriate conditions (protected from light, low temperature). Verify the purity of the standard.
Appearance of unexpected peaks in the chromatogram over time. Formation of degradation products.Conduct a forced degradation study to systematically identify the conditions causing the formation of new peaks. Use HPLC-MS to identify these new compounds.
Contamination.Ensure all solvents, reagents, and labware are clean and of high purity. Run a blank injection to check for system contamination.
Low recovery of the compound from the sample matrix. Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.
Inefficient extraction from the sample matrix.Optimize the sample extraction procedure by testing different solvents and extraction techniques.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Start with a gradient elution to effectively separate the parent compound from potential degradation products. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan).

5. Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60 °C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration with the mobile phase.

  • Analyze the samples using the validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate the kind of results that might be obtained.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 N HCl24 hours60 °C15.2%2
0.1 N NaOH24 hours60 °C45.8%3
3% H₂O₂24 hoursRoom Temp22.5%2
Thermal24 hours60 °C8.1%1
Photolytic (UV)8 hoursRoom Temp35.6%4

Table 2: HPLC Retention Times of this compound and its Degradation Products

CompoundRetention Time (min)
This compound12.5
Degradation Product 1 (Acid Hydrolysis)8.2
Degradation Product 2 (Acid Hydrolysis)10.1
Degradation Product 3 (Base Hydrolysis)7.5
Degradation Product 4 (Base Hydrolysis)9.3
Degradation Product 5 (Base Hydrolysis)11.0
Degradation Product 6 (Oxidative)13.8
Degradation Product 7 (Oxidative)14.5
Degradation Product 8 (Thermal)9.8
Degradation Product 9 (Photolytic)6.4
Degradation Product 10 (Photolytic)8.9
Degradation Product 11 (Photolytic)10.5
Degradation Product 12 (Photolytic)14.1

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Study Objectives lit_review Literature Review on Similar Compounds start->lit_review method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) lit_review->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation real_time_stability Initiate Real-Time and Accelerated Stability Studies method_dev->real_time_stability identify_degradants Identify and Characterize Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants analyze_samples Analyze Samples at Time Points real_time_stability->analyze_samples analyze_samples->identify_degradants report Summarize Data and Report Findings identify_degradants->report

Caption: Workflow for a comprehensive stability study of a chemical compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product Potential Isomerization or Addition Products parent->hydrolysis_product H+ / OH- oxidation_product Carboxylic Acid or Epoxide Derivatives parent->oxidation_product [O] photo_product Isomerization (E to Z) or Dimerization Products parent->photo_product hv

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (E)-3-(6-bromopyridin-2-yl)acrylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route used. The most common methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, starting from 6-bromopyridine-2-carboxaldehyde.

  • From Wittig Reaction:

    • Triphenylphosphine oxide (TPPO): A major byproduct that is often challenging to remove due to its polarity, which is similar to that of the product.

    • Unreacted 6-bromopyridine-2-carboxaldehyde: The starting material may not have fully reacted.

    • (Z)-isomer: While the (E)-isomer is typically the major product in stabilized Wittig reactions, some of the (Z)-isomer may be present.

  • From Horner-Wadsworth-Emmons (HWE) Reaction:

    • Phosphate byproducts: These are generally water-soluble and easier to remove than TPPO.[1][2][3]

    • Unreacted 6-bromopyridine-2-carboxaldehyde: Incomplete reaction can leave residual starting material.

    • Unreacted phosphonate reagent: The reagent used to generate the ylide may be present in the crude product.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is the most effective method for monitoring the purification process. Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the desired product and impurities. The spots can be visualized under UV light.

Q3: What are the recommended storage conditions for the purified product?

A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Presence of Triphenylphosphine Oxide (TPPO) in the Purified Product

Cause: TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the polar product by standard column chromatography.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Precipitation with Metal Salts TPPO can be precipitated from solutions in polar solvents by the addition of metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). The resulting complex is insoluble and can be removed by filtration.Effective for polar products where co-precipitation is less likely. Avoids chromatography.May require optimization of solvent and salt equivalents. The product must be soluble in the chosen solvent.
Modified Column Chromatography Use a less polar eluent system for flash chromatography, such as a gradient of ethyl acetate in hexanes. Sometimes, a silica plug filtration with a non-polar solvent can remove a significant portion of TPPO.Can provide high purity.May require large volumes of solvent and can be time-consuming. TPPO may co-elute with the product if conditions are not optimized.
Recrystallization Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while TPPO remains in solution.Can yield highly pure crystalline material.Finding a suitable solvent system can be challenging and may require extensive screening.
Issue 2: Contamination with Unreacted 6-bromopyridine-2-carboxaldehyde

Cause: Incomplete reaction during the synthesis.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Column Chromatography The starting aldehyde is generally less polar than the acrylaldehyde product. A well-optimized gradient elution on a silica gel column (e.g., ethyl acetate/hexanes) can effectively separate the two compounds.High resolution and good separation are often achievable.Can be material and time-intensive for large-scale purifications.
Recrystallization If a suitable solvent is found, the difference in solubility between the starting material and the product can be exploited for purification.Can be a very effective and scalable purification method.Requires the product to be a crystalline solid and identification of an appropriate solvent.
Issue 3: Presence of Water-Soluble Phosphate Byproducts (from HWE reaction)

Cause: These are the standard byproducts of the Horner-Wadsworth-Emmons reaction.

Solution:

MethodDescriptionAdvantagesDisadvantages
Aqueous Workup During the reaction workup, perform multiple extractions with water or a saturated aqueous solution of sodium chloride (brine). The phosphate byproducts are highly soluble in the aqueous phase and will be efficiently removed.[1][2][3]Simple, fast, and highly effective for removing phosphate salts.Emulsion formation can sometimes occur, requiring careful separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Example Solvent Systems for Column Chromatography

Impurity to RemoveRecommended Eluent System (Gradient)
Non-polar impuritiesStart with 100% Hexanes, gradually increase to 20-30% Ethyl Acetate in Hexanes.
Triphenylphosphine oxideA slow gradient from 5% to 40% Ethyl Acetate in Hexanes may be effective.
6-bromopyridine-2-carboxaldehydeA gradient of 10% to 50% Ethyl Acetate in Hexanes is a good starting point.
Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold.

    • Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude this compound Aqueous Workup Aqueous Workup (for HWE byproducts) Crude Product->Aqueous Workup if HWE Column Chromatography Column Chromatography Crude Product->Column Chromatography if Wittig or complex mixture Aqueous Workup->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization for high purity TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Recrystallization->TLC Analysis Pure Product Pure Product TLC Analysis->Pure Product

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of brominated pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and scalability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of the pyridine ring so challenging to scale up?

Direct electrophilic bromination of pyridine is often difficult and requires harsh reaction conditions, such as high temperatures (over 300°C) and the use of oleum or fuming sulfuric acid.[1][2][3] These conditions present significant challenges for large-scale production due to:

  • Safety Concerns: Handling large volumes of corrosive and fuming acids.

  • Poor Regioselectivity: The reaction often yields a mixture of 3-bromo and 3,5-dibromopyridine, making purification difficult and reducing the yield of the desired product.[1]

  • High Energy Input: Maintaining high reaction temperatures for extended periods is energy-intensive and costly at an industrial scale.

Q2: What are the most common strategies to achieve regioselective bromination of pyridine derivatives?

Achieving high regioselectivity is a primary concern for scalability. Common strategies include:

  • Synthesis from Substituted Precursors: A widely used industrial method involves the diazotization of aminopyridines. For example, 2-bromopyridine can be synthesized from 2-aminopyridine.[4][5][6][7] This multi-step process, while effective, introduces complexity and potential hazards associated with diazonium salts.

  • Pyridine N-Oxide Activation: The pyridine ring can be activated towards electrophilic substitution by forming the N-oxide. This allows for bromination at the 2- or 4-positions under milder conditions using reagents like phosphorus oxybromide.[2]

  • Directed Lithiation: For specific regioselectivity, directed ortho-metalation (DoM) can be employed. Using reagents like n-BuLi allows for lithiation at the 2-position, which can then be quenched with a bromine source.[8]

  • Modern Catalytic Methods: Electrochemical methods using directing groups are emerging to control regioselectivity (e.g., meta-bromination) under mild, room-temperature conditions.[9]

Q3: What are the safety considerations when scaling up bromination reactions?

Safety is a critical factor in scaling up any chemical synthesis, particularly bromination. Key considerations include:

  • Handling of Bromine (Br₂): Molecular bromine is highly toxic, corrosive, and volatile.[10] Its use at a large scale requires specialized equipment and stringent safety protocols to prevent exposure.

  • Exothermic Reactions: Bromination reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[10]

  • Gas Evolution: Some methods, like the diazotization of aminopyridines, evolve hazardous gases such as nitrogen oxides and bromine.[4][5] Adequate ventilation and off-gas scrubbing are essential.

  • Alternative Reagents: To mitigate the hazards of Br₂, solid brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred.[1][11] However, their atom economy and byproducts must be considered.

Q4: How can continuous flow chemistry address scalability issues in bromination?

Continuous flow synthesis offers a safer and more efficient alternative to traditional batch processing for bromination reactions.[10] Key advantages include:

  • Enhanced Safety: Hazardous reagents like Br₂ can be generated in situ and used immediately, minimizing the amount present at any given time.[10]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, reducing the risk of thermal runaway.

  • Improved Yield and Purity: Tightly controlled reaction parameters (temperature, residence time, stoichiometry) can lead to higher yields and selectivity, simplifying downstream purification.[12][13]

  • Scalability: Production can be scaled by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel).

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-Bromopyridine via Diazotization
Possible CauseRecommended Solution
Incomplete Diazotization Ensure the temperature is strictly maintained at 0°C or lower during the addition of sodium nitrite.[4][5] Inadequate cooling can lead to the decomposition of the diazonium salt.
Thickening of Reaction Mixture The formation of a yellow-orange perbromide can cause the mixture to thicken, leading to poor stirring and inefficient reaction.[5] Use a robust mechanical stirrer that can handle viscous slurries.[4][5]
Loss of Product During Workup The separation of the ether and aqueous layers can be difficult.[5] Allow sufficient time for the layers to separate and consider using specialized equipment for phase separation. Ensure the pH is appropriately adjusted to >8 before extraction.
Problem 2: Poor Regioselectivity in Direct Bromination
Possible CauseRecommended Solution
Reaction Conditions Too Harsh High temperatures and strong acids can lead to over-bromination (e.g., dibromo isomers).[1] Evaluate alternative, milder brominating systems.
Incorrect Brominating Agent The choice of agent significantly impacts selectivity. For electron-rich pyridines, a less reactive source should be considered to avoid side reactions.[14]
Pyridine Ring Deactivation The pyridine nitrogen is protonated in strong acid, deactivating the ring towards electrophilic attack and requiring harsh conditions. Consider using a pyridine N-oxide strategy to activate the ring for bromination at the 2- or 4-positions.[2]
Problem 3: Difficulty in Purifying the Final Product
Possible CauseRecommended Solution
Formation of Isomeric Byproducts Poor regioselectivity is a common cause. Re-evaluate the reaction strategy to improve selectivity (see Problem 2). Purification of isomers often requires careful fractional distillation or column chromatography, which is undesirable at scale.[1]
Persistent Reagent-Related Impurities If using organometallic routes (e.g., Stille coupling), removal of tin byproducts can be challenging.[8] Specific purification protocols for removing these impurities should be investigated.
Incomplete Reaction Unreacted starting material can co-distill with the product. Monitor the reaction to completion using TLC or GC/LC-MS. Consider using a slight excess of the limiting reagent to drive the reaction to completion.

Experimental Protocols & Data

Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine

This protocol is adapted from the procedure published in Organic Syntheses.[4][5]

Materials:

  • 2-Aminopyridine (1.59 moles)

  • 48% Hydrobromic Acid (7 moles)

  • Bromine (4.7 moles)

  • Sodium Nitrite (4 moles)

  • Sodium Hydroxide (15 moles)

  • Diethyl Ether

Procedure:

  • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, add 790 mL of 48% hydrobromic acid.

  • Cool the flask to 10-20°C in an ice-salt bath and add 150 g of 2-aminopyridine over ~10 minutes.

  • Maintain the temperature at 0°C or lower and add 240 mL of bromine dropwise. The mixture will thicken as a perbromide intermediate forms.

  • Add a solution of 275 g of sodium nitrite in 400 mL of water dropwise over 2 hours, keeping the temperature at 0°C or lower.

  • After stirring for an additional 30 minutes, add a solution of 600 g of sodium hydroxide in 600 mL of water, ensuring the temperature does not exceed 25°C.

  • Extract the resulting mixture with four 250-mL portions of ether.

  • Dry the combined ether extracts over solid potassium hydroxide and distill to yield 2-bromopyridine (yield: 86–92%).[4]

Data: Comparison of Brominating Agents for Dihydropyridines

The following table summarizes the results for the bromination of methyl groups on a bis-1,4-dihydropyridine core, highlighting scalability challenges like solvent volume and reaction time.[11]

EntryBrominating AgentSolventSolvent Volume (per gram of starting material)Time (h)Yield (%)
1NBSMethanolLarge Volume4841
2DBDMHMethanolLarge Volume4822
3Pyridinium Bromide-PerbromideEthyl Acetate200 mL1.287

NBS = N-Bromosuccinimide; DBDMH = 1,3-dibromo-5,5-dimethylhydantoin

The data indicates that while common reagents like NBS and DBDMH can be used, they may require long reaction times and large solvent volumes, leading to low yields.[11] Pyridinium bromide-perbromide in ethyl acetate offered a significant improvement in time and yield, suggesting a more scalable approach for this specific transformation.[11]

Visualized Workflows and Logic

G cluster_start Identify Target Isomer cluster_options Synthetic Strategy Selection cluster_methods_24 Methods for 2- or 4-Bromination cluster_methods_3 Methods for 3-Bromination cluster_scale Scalability Consideration Start Desired Bromopyridine Isomer? Opt2 2-Bromo or 4-Bromo Start->Opt2 2- or 4- Opt3 3-Bromo Start->Opt3 3- M1 Diazotization of 2-Aminopyridine (High Yield, Scalable) Opt2->M1 M2 Pyridine N-Oxide Activation (Milder Conditions) Opt2->M2 M3 Directed ortho-Metalation (DoM) (High Selectivity, Costly Reagents) Opt2->M3 M4 Direct Bromination with Br₂/Oleum (Harsh Conditions, Low Selectivity) Opt3->M4 M5 Electrochemical Meta-Bromination (Modern, Milder Conditions) Opt3->M5 Scale Consider Continuous Flow Synthesis for Improved Safety and Control M1->Scale M2->Scale M3->Scale M4->Scale M5->Scale

Caption: Decision tree for selecting a bromination strategy.

G cluster_problem Troubleshooting Workflow cluster_analysis Analysis of Reaction cluster_causes Identify Root Cause cluster_solutions Implement Solutions Problem Low Yield or Poor Purity Analysis Analyze Crude Reaction Mixture (TLC, GC/MS, NMR) Problem->Analysis Cause1 Incomplete Reaction? Analysis->Cause1 Cause2 Side Products Formed? Analysis->Cause2 Cause3 Product Degradation? Analysis->Cause3 Sol1 Increase Reaction Time or Temperature (with caution) Cause1->Sol1 Yes Sol2 Check Reagent Purity and Stoichiometry Cause1->Sol2 Yes Sol3 Optimize Reaction Conditions (Solvent, Temp, Catalyst) Cause2->Sol3 Yes Sol4 Use Milder Conditions or Alternative Reagents Cause2->Sol4 Yes Cause3->Sol4 Yes Sol5 Investigate Workup Procedure (pH, Extraction) Cause3->Sol5 Yes

Caption: Troubleshooting flowchart for low yield and purity.

References

Validation & Comparative

A Comparative Guide to Michael Acceptor Reactivity: Featuring (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various Michael acceptors, with a special focus on the heteroaromatic α,β-unsaturated aldehyde, (E)-3-(6-bromopyridin-2-yl)acrylaldehyde. While direct quantitative kinetic data for this specific compound is not extensively available in the public domain, this guide offers a framework for understanding its predicted reactivity based on established principles and data from structurally related compounds. The information herein is intended to aid in the design and selection of covalent modifiers for therapeutic and research applications.

Introduction to Michael Acceptors in Drug Discovery

Michael acceptors are a class of electrophilic compounds characterized by an electron-deficient α,β-unsaturated carbonyl or other electron-withdrawing group. This feature renders them susceptible to nucleophilic attack, most notably by the thiol side chain of cysteine residues in proteins. This reactivity is the cornerstone of their utility in designing targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and improved selectivity. The reactivity of the Michael acceptor, often quantified by the second-order rate constant (k₂) for reaction with a model thiol like glutathione (GSH), is a critical parameter that must be finely tuned. An overly reactive compound may lead to off-target effects and toxicity, while insufficient reactivity can result in poor efficacy.

Qualitative Reactivity Comparison of Common Michael Acceptors

The reactivity of a Michael acceptor is governed by both electronic and steric factors. Electron-withdrawing groups on the α,β-unsaturated system increase its electrophilicity and thus reactivity. The nature of the carbonyl group (aldehyde vs. ketone vs. ester vs. amide) also plays a significant role. Below is a qualitative comparison of common Michael acceptors.

Class of Michael AcceptorGeneral StructureRelative ReactivityKey Features & Considerations
α,β-Unsaturated Aldehydes R-CH=CH-CHOHighAldehydes are generally more electrophilic than ketones, esters, or amides, leading to higher reactivity. The substituent 'R' significantly modulates reactivity.
This compoundPredicted: HighThe electron-withdrawing nature of the pyridine ring, further enhanced by the bromo substituent, is expected to render the β-carbon highly electrophilic. Its reactivity is likely comparable to or greater than other heteroaromatic acrylaldehydes.
α,β-Unsaturated Ketones (Enones) R-CH=CH-CO-R'Moderate to HighReactivity is generally lower than corresponding aldehydes but can be tuned by substituents R and R'. Widely used in covalent probes.
Acrylates R-CH=CH-COOR'ModerateLess reactive than aldehydes and ketones. The ester group is less activating than a carbonyl.
Acrylamides R-CH=CH-CONH₂Low to ModerateGenerally the least reactive among these classes, which can be advantageous for achieving target selectivity and reducing off-target reactions. This class is prevalent in FDA-approved covalent drugs like ibrutinib.
Acrylonitriles R-CH=CH-CNHighThe nitrile group is a strong electron-withdrawing group, leading to high reactivity. The reversibility of the Michael addition can be tuned based on the substituents.

Predicted Reactivity of this compound

Based on its chemical structure, this compound is anticipated to be a highly reactive Michael acceptor. The key structural features influencing its reactivity are:

  • α,β-Unsaturated Aldehyde Core: This functional group is inherently more reactive than the corresponding ketones, esters, and amides found in many other covalent inhibitors.

  • Pyridyl Group: The pyridine ring is electron-deficient, which enhances the electrophilicity of the β-carbon of the acrylaldehyde system.

  • Bromo Substituent: Bromine is an electron-withdrawing group that further increases the electron deficiency of the pyridine ring, thereby amplifying the reactivity of the Michael acceptor.

Given these features, this compound is likely to react rapidly with biological thiols. This high reactivity could be beneficial for targeting proteins with less accessible or less nucleophilic cysteines but may also pose a challenge in achieving selectivity over other biological nucleophiles like glutathione.

Experimental Protocol for Assessing Michael Acceptor Reactivity with Glutathione

A common method to quantify the reactivity of a Michael acceptor is to measure the rate of its reaction with a model thiol, such as glutathione (GSH), under pseudo-first-order conditions.

Objective: To determine the second-order rate constant (k₂) for the reaction of a Michael acceptor with glutathione.

Materials:

  • Michael acceptor of interest (e.g., this compound)

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the Michael acceptor in DMSO (e.g., 10 mM).

    • Prepare a stock solution of GSH in phosphate buffer (e.g., 10 mM).

  • Kinetic Assay:

    • In a temperature-controlled cuvette or reaction vessel (e.g., 37 °C), add the phosphate buffer.

    • Add the GSH stock solution to achieve a final concentration that is in large excess (e.g., ≥10-fold) of the Michael acceptor concentration (e.g., 1 mM GSH).

    • Initiate the reaction by adding a small volume of the Michael acceptor stock solution to achieve the desired final concentration (e.g., 50 µM).

  • Data Acquisition:

    • Monitor the reaction over time by either:

      • UV-Vis Spectroscopy: Following the decrease in absorbance of the Michael acceptor at a wavelength where it absorbs and the adduct does not, or vice-versa.

      • HPLC: Taking aliquots at various time points, quenching the reaction (e.g., with acid), and analyzing the disappearance of the Michael acceptor peak and/or the appearance of the adduct peak.

  • Data Analysis:

    • Under pseudo-first-order conditions ([GSH] >> [Michael Acceptor]), the reaction follows first-order kinetics with respect to the Michael acceptor.

    • Plot the natural logarithm of the remaining Michael acceptor concentration (ln[MA]) versus time.

    • The slope of the resulting linear plot is the negative of the observed rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [GSH] .

Visualization of Relevant Pathways and Workflows

experimental_workflow Experimental Workflow for Reactivity Assessment cluster_prep Solution Preparation cluster_reaction Kinetic Reaction cluster_analysis Data Analysis stock_ma Michael Acceptor Stock (DMSO) reaction_mix Reaction Mixture (Excess GSH) stock_ma->reaction_mix stock_gsh GSH Stock (Buffer) stock_gsh->reaction_mix buffer Phosphate Buffer (pH 7.4) buffer->reaction_mix monitoring Monitor Reaction (HPLC or UV-Vis) reaction_mix->monitoring data_plot Plot ln[MA] vs. Time monitoring->data_plot calc_k2 Calculate k₂ data_plot->calc_k2

Caption: Workflow for determining the second-order rate constant.

covalent_inhibition_pathway General Pathway of Covalent Kinase Inhibition cluster_binding Reversible Binding cluster_covalent Covalent Modification cluster_effect Cellular Effect E_I Kinase (E) + Inhibitor (I) E_I_complex Non-covalent Complex (E·I) E_I->E_I_complex Kᵢ signaling_on Active Signaling Pathway E_I->signaling_on E_I_complex->E_I E_I_covalent Covalent Adduct (E-I) E_I_complex->E_I_covalent k_inact signaling_off Blocked Signaling Pathway E_I_covalent->signaling_off Inhibition

Caption: Covalent inhibitor mechanism of action.

Conclusion

This compound represents a potentially highly reactive Michael acceptor due to its α,β-unsaturated aldehyde scaffold and the electron-withdrawing nature of the bromopyridyl moiety. While direct comparative kinetic data is lacking, its reactivity can be qualitatively benchmarked against other common Michael acceptors. For drug development professionals, this high reactivity necessitates careful consideration of selectivity and potential off-target effects. The provided experimental protocol offers a standardized method for quantitatively assessing its reactivity, which is a crucial step in the evaluation of any new covalent modifier. The principles and comparative data presented in this guide should serve as a valuable resource for the rational design of novel covalent therapeutics.

Halogen Substitution on Pyridine Rings: A Comparative Analysis of Bromo- vs. Chloro-derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of bromo- and chloro-substituted pyridine aldehydes reveals nuanced differences in their efficacy as enzyme inhibitors. While direct comparative studies on pyridine aldehydes are limited, research on analogous pyridine derivatives provides valuable insights into the structure-activity relationships governed by halogen substitution. This guide synthesizes available data to offer a comparative overview for researchers in drug discovery and development.

A key study investigating farnesyl-protein transferase (FPT) inhibitors provides a direct comparison of the biological activity of 3-bromo- and 3-chloro-substituted tricyclic pyridine analogs. The research by Njoroge and colleagues in 1997 demonstrated that the chloro-, bromo-, and iodo-substituted analogs exhibited equivalent potency in inhibiting FPT. In contrast, the fluoro-substituted counterpart was found to be ten times less active, highlighting the significant role of the specific halogen substituent in modulating biological activity.[1]

This finding suggests that for this particular biological target, the larger, more polarizable bromine and chlorine atoms confer similar inhibitory potential, while the smaller, more electronegative fluorine atom is less favorable for optimal interaction with the enzyme's active site.

Quantitative Comparison of Biological Activity

The following table summarizes the comparative inhibitory activity of halogen-substituted pyridine derivatives against farnesyl-protein transferase.

Compound ClassHalogen SubstituentRelative PotencyReference
Tricyclic Pyridine Analog3-ChloroEquipotent[1]
Tricyclic Pyridine Analog3-BromoEquipotent[1]
Tricyclic Pyridine Analog3-IodoEquipotent[1]
Tricyclic Pyridine Analog3-Fluoro10x less active[1]

Experimental Protocols

The biological activity of the halogenated pyridine derivatives was determined through an in vitro enzyme inhibition assay targeting farnesyl-protein transferase. A summary of a representative experimental protocol is provided below.

Farnesyl-Protein Transferase (FPT) Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human FPT is purified. The substrates, farnesyl pyrophosphate (FPP) and a fluorescently labeled Ras-derived peptide, are prepared in a suitable buffer.

  • Compound Preparation: The bromo- and chloro-substituted pyridine derivatives are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.

  • Assay Reaction: The FPT enzyme is pre-incubated with the test compounds for a specified period. The enzymatic reaction is initiated by the addition of the substrates (FPP and the fluorescent peptide).

  • Detection: The reaction progress is monitored by measuring the change in fluorescence polarization or through a filter-binding assay to quantify the amount of farnesylated peptide produced.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principle of enzyme inhibition and a typical workflow for evaluating enzyme inhibitors.

Enzyme_Inhibition General Principle of Enzyme Inhibition Enzyme Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor binds Substrate Substrate Substrate->EnzymeSubstrate Product Product Inhibitor Inhibitor (Bromo/Chloro-Pyridine) Inhibitor->EnzymeInhibitor EnzymeSubstrate->Enzyme releases EnzymeSubstrate->Product

Caption: Enzyme Inhibition Pathway

Experimental_Workflow Workflow for Evaluating Enzyme Inhibitors cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis EnzymePrep Enzyme & Substrate Preparation Incubation Pre-incubation: Enzyme + Inhibitor EnzymePrep->Incubation CompoundPrep Compound Dilution (Bromo vs. Chloro) CompoundPrep->Incubation Reaction Initiate Reaction: Add Substrates Incubation->Reaction Detection Measure Activity (e.g., Fluorescence) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Comparison Compare Potency: Bromo vs. Chloro IC50->Comparison

Caption: Inhibitor Evaluation Workflow

References

Purity Assessment of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde: A Comparative Guide to Spectroscopic and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for the purity assessment of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde, a key building block in pharmaceutical synthesis. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each analytical technique.

Spectroscopic Analysis for Structural Confirmation and Purity

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of the molecule and potential impurities.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been generated using validated prediction software. These predicted spectra serve as a reliable reference for experimental verification.

Table 1: Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ, ppm) 9.71 (d, J=7.7 Hz, 1H, -CHO), 7.70 (d, J=16.0 Hz, 1H, Ar-CH=), 7.65 (t, J=7.8 Hz, 1H, Py-H4), 7.55 (d, J=7.7 Hz, 1H, Py-H5), 7.45 (d, J=7.9 Hz, 1H, Py-H3), 6.85 (dd, J=16.0, 7.7 Hz, 1H, =CH-CHO)
¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ, ppm) 193.5 (-CHO), 153.8 (Py-C2), 149.5 (Ar-CH=), 142.0 (Py-C6), 140.1 (Py-C4), 130.5 (=CH-CHO), 128.8 (Py-C5), 123.5 (Py-C3)
FTIR (KBr) Characteristic Peaks (cm⁻¹) ~3050 (C-H, aromatic), ~2850, ~2750 (C-H, aldehyde), ~1690 (C=O, aldehyde, conjugated), ~1640 (C=C, alkene), ~1570, ~1450 (C=C, pyridine ring), ~1100 (C-Br)
Mass Spectrum (Electron Ionization) m/z (%): 211/213 ([M]⁺, Br isotope pattern), 182/184 ([M-CHO]⁺), 154/156, 103, 75
Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify proton and carbon environments.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify functional groups present in the molecule.

  • Instrumentation: FTIR Spectrometer with a KBr pellet accessory.

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background scan with an empty pellet holder and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-300

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The presence of bromine will be indicated by an isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating and quantifying the main component from its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity assessment of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly sensitive and quantitative technique for determining the purity of a substance and detecting trace-level impurities.

Table 2: HPLC-UV Method Parameters for Purity Analysis

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 320 nm
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)
Potential Impurities and their Detection

The synthesis of this compound typically involves an aldol condensation between 6-bromopyridine-2-carbaldehyde and acetaldehyde.[1] Potential impurities could include:

  • Starting Materials: Unreacted 6-bromopyridin-2-carbaldehyde and acetaldehyde.

  • By-products: Self-condensation products of acetaldehyde (e.g., crotonaldehyde), and potentially the Z-isomer of the target compound.

  • Degradation Products: Oxidation of the aldehyde to a carboxylic acid.

The developed HPLC method should be capable of separating the main peak from these potential impurities. Peak identification can be confirmed by mass spectrometry (LC-MS).

Alternative Purity Assessment Methods

While HPLC-UV is the workhorse for purity determination, other techniques can provide complementary or confirmatory data.

Table 3: Comparison of Purity Assessment Methods

Method Principle Advantages Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High sensitivity, high resolution, quantitative, well-established.Requires reference standards for impurity identification, can be time-consuming.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.[2][3][4]Absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural information.Lower sensitivity than HPLC, requires a high-purity internal standard, can be complex to set up.[2][5]
Gas Chromatography - Flame Ionization Detector (GC-FID) Separation of volatile compounds in a gaseous mobile phase with a flame ionization detector.[6][7][8]High sensitivity for volatile organic compounds, robust.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some aldehydes.
Experimental Protocol for Quantitative NMR (qNMR)
  • Objective: To determine the absolute purity of the sample.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh (~20 mg) the sample and the internal standard (~10 mg) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Calculation: Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. The purity is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for purity assessment and the likely synthetic pathway for the target compound.

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Purity cluster_alternative Alternative Methods synthesis Synthesis of this compound initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char nmr NMR (1H, 13C) initial_char->nmr Structure Confirmation ftir FTIR initial_char->ftir Functional Groups ms Mass Spectrometry initial_char->ms Molecular Weight hplc HPLC-UV Purity initial_char->hplc Purity & Impurity Profile impurity_id Impurity Identification (LC-MS) hplc->impurity_id qnmr qNMR Purity hplc->qnmr Cross-validation gcfid GC-FID (if applicable)

Caption: Experimental workflow for the purity assessment of this compound.

synthesis_pathway cluster_reaction Aldol Condensation cluster_impurities Potential Impurities reactant1 6-Bromopyridine-2-carbaldehyde Base (e.g., NaOH) Base (e.g., NaOH) reactant1->Base (e.g., NaOH) reactant2 Acetaldehyde product This compound reactant2->product - H₂O Base (e.g., NaOH)->reactant2 imp1 Unreacted Starting Materials imp2 Z-isomer imp3 Acetaldehyde self-condensation products

Caption: Synthetic pathway and potential impurities for this compound.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. Spectroscopic methods such as NMR, FTIR, and MS are crucial for initial structural confirmation. For quantitative purity analysis, HPLC-UV is the method of choice due to its high sensitivity and resolving power. Alternative methods like qNMR can provide valuable orthogonal data for absolute purity determination. A thorough understanding of the synthetic route is essential for identifying and controlling potential impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical applications.

References

Comparative Cytotoxicity of Brominated Pyridine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various brominated pyridine compounds, supported by experimental data. The information is presented to facilitate informed decisions in the selection and development of potential therapeutic agents.

This guide synthesizes data from multiple studies to offer a comparative analysis of the in vitro cytotoxicity of a series of brominated pyridine derivatives. The compounds are evaluated against various cancer cell lines, with their efficacy quantified by IC50 values. Detailed experimental protocols for the primary cytotoxicity assay and visualizations of key cellular pathways are also provided to support further research and development.

Quantitative Cytotoxicity Data

The cytotoxic activity of several amide-based mono- and dimeric pyridinium bromides, as well as other dimeric pyridinium bromides, has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the tables below.

Table 1: Cytotoxicity of Amide-Based Pyridinium Bromides against A-549 Lung Cancer Cells [1]

Compound NumberCompound NameIC50 (µg/mL)
1 4-methyl-N-(pyridin-3-yl)benzamide87.24
2 1,1′-(hexane-1,6-diyl)bis(3-(4-methylbenzamido)pyridin-1-ium bromide)117.41
3 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-methylbenzamido)pyridin-1-ium bromide)130.02
4 1,1′-((2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(3-(4-methylbenzamido)pyridin-1-ium chloride)37.17
5 3-(4-methylbenzamido)-1-(4-nitrobenzyl)pyridin-1-ium bromide112.29
6 3-(4-methylbenzamido)-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide19.08

Table 2: Cytotoxicity of Dimeric Pyridinium Bromide Analogues [2][3][4]

Compound NumberCell LineIncubation TimeIC50 (µM)
1 A-54972 h-
2 A-54972 h-
3 A-54972 h-
4 A-54924 h487 ± 0.01
4 A-54972 h11.25 ± 0.01
2 MDA-MB-23172 h28.35 ± 0.03
4 MDA-MB-23124 h524 ± 0.02
4 MDA-MB-23172 h19.12 ± 0.81
5-fluorouracil (control) A-54924 h747 ± 0.13
5-fluorouracil (control) A-54972 h17.01 ± 0.41
5-fluorouracil (control) MDA-MB-23124 h885 ± 0.76
5-fluorouracil (control) MDA-MB-23172 h29.01 ± 0.01

Table 3: Cytotoxicity of Dimeric Pyridinium Bromides against Breast Cancer Cell Lines [5]

Compound NumberCell LineIC50 (µM)
1 MCF-7>20
1 MDA-MB-231>20
1 T47D-
2 MCF-7>20
2 MDA-MB-231>20
2 T47D-
3 MCF-7>20
3 MDA-MB-231>20
3 T47D-
4 MCF-7>20
4 MDA-MB-231>20
4 T47D-
Doxorubicin (control) --

Experimental Protocols

The primary method utilized to assess the cytotoxicity of the brominated pyridine compounds cited in this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol[6][7][8][9][10]
  • Cell Seeding:

    • Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

    • Control wells with untreated cells and blank wells with medium only are included.

    • The plate is incubated for a specified period (e.g., 24 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The plate is gently shaken to ensure complete dissolution of the formazan.

    • The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 650 nm or higher is often used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Visualizations

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation with Compounds cell_seeding->incubation_24h compound_prep Compound Preparation (Serial Dilutions) compound_prep->incubation_24h mtt_addition Add MTT Solution incubation_24h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade pyridinium_bromide Brominated Pyridinium Compounds bcl2 Bcl-2 (Anti-apoptotic) downregulated pyridinium_bromide->bcl2 inhibits bax_bak Bax/Bak (Pro-apoptotic) activated pyridinium_bromide->bax_bak activates bcl2->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acrylaldehyde Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantification of acrylaldehydes, primarily focusing on acrolein. The objective is to offer a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), enabling informed decisions for method selection and cross-validation. The information presented is synthesized from various analytical validation studies.

Introduction to Acrylaldehyde Quantification

Acrolein, the simplest α,β-unsaturated aldehyde, is a highly reactive and toxic compound. It is formed during the incomplete combustion of organic materials and is a significant component of tobacco smoke and fried foods. In biological systems, it is a product of lipid peroxidation. Accurate and reliable quantification of acrolein is crucial in environmental monitoring, food safety, and biomedical research to understand its exposure and toxicological effects. Due to its high reactivity and volatility, direct analysis of acrolein is challenging, often necessitating a derivatization step to form a more stable and detectable compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for acrylaldehyde quantification depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. This section compares the performance of HPLC-UV, GC-MS, and LC-MS/MS based on key validation parameters.

Table 1: Comparison of Quantitative Performance Parameters for Acrylaldehyde Quantification
ParameterHPLC-UV with DNPH DerivatizationGC-MS with PFBHA DerivatizationLC-MS/MS (Direct or with Derivatization)
Linearity (Range) 0.33 - 333 ppm[1]Wide range, typically in ng/mL to µg/mL10 - 5000 ng/mL[2]
Correlation Coefficient (R²) > 0.999≥ 0.9982[3]≥ 0.999[2]
Accuracy (% Recovery) 96.3% - 103.6% at 400-2000 ppb[4]94.0% - 102.4%[3]86.87% - 102.51%[2]
Precision (% RSD) < 2%< 4.5%[3]Intra-day & Inter-day CVs available[2]
Limit of Detection (LOD) 0.1 ppm (0.03 ng injected)[1]0.006 nM (on-fiber derivatization)[5]0.02 - 0.68 µg/L[6]
Limit of Quantitation (LOQ) 3.8 ng/L (without derivatization)[7]0.5 nM - 500 nM (depending on aldehyde)[8]22.0 ng/mL for 3-HPMA metabolite[9]

Note: The performance parameters are highly dependent on the specific analyte, derivatization agent, sample matrix, and instrument conditions. The values presented are illustrative examples from various studies.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for each technique.

HPLC-UV Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This is a widely used method for the analysis of carbonyl compounds.

  • Sample Preparation and Derivatization:

    • Acrolein in the sample (e.g., air, water, or extracted from a solid matrix) is reacted with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

    • The reaction forms a stable 2,4-dinitrophenylhydrazone derivative of acrolein.

    • For air sampling, air is drawn through a sorbent tube coated with DNPH. The derivatives are then eluted with a solvent like acetonitrile.[10]

    • For liquid samples, the DNPH solution is added directly to the sample, and the derivatives may be extracted using a solid-phase extraction (SPE) cartridge.

  • HPLC-UV Analysis:

    • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1]

    • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile is commonly used.[1]

    • Flow Rate: Typically 1 mL/min.[1]

    • Detection: UV detector set at the maximum absorbance wavelength of the acrolein-DNPH derivative (approximately 360 nm).[1]

    • Injection Volume: 15-20 µL.[1]

    • Column Temperature: Controlled at around 30°C.[1]

GC-MS Method with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This method offers high sensitivity and selectivity, particularly for volatile aldehydes.

  • Sample Preparation and Derivatization:

    • Acrolein in the sample is derivatized with PFBHA to form a volatile oxime derivative.

    • The derivatization is often performed in an aqueous solution at a controlled pH and temperature.

    • The PFBHA-oxime derivative is then extracted into an organic solvent (e.g., ethyl acetate, hexane).

    • Headspace solid-phase microextraction (HS-SPME) can also be used for sample preparation, where the derivatization occurs on the SPME fiber.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 50°C, ramping to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) source is common. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the acrolein-PFBHA derivative.

LC-MS/MS Method

LC-MS/MS provides high sensitivity and specificity and can be used for direct analysis or after derivatization. It is particularly useful for analyzing acrolein metabolites in biological matrices.

  • Sample Preparation:

    • For direct analysis of acrolein, minimal sample preparation such as filtration and dilution may be sufficient for clean samples.

    • For complex matrices like plasma or urine, protein precipitation followed by solid-phase extraction (SPE) is often necessary.

    • For the analysis of metabolites like 3-hydroxypropylmercapturic acid (3-HPMA), a simple dilution of the urine sample may be adequate.[9]

  • LC-MS/MS Analysis:

    • LC Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • MS/MS Detector: An electrospray ionization (ESI) source is typically used. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This provides very high selectivity.

Visualization of Method Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Air, Water, etc.) Derivatization Derivatization with DNPH Sample->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC UV_Detector UV Detection (~360 nm) HPLC->UV_Detector Data Data Acquisition & Quantification UV_Detector->Data GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Derivatization Derivatization with PFBHA Sample->Derivatization LLE Liquid-Liquid Extraction (LLE) Derivatization->LLE GC GC Separation (Capillary Column) LLE->GC MS_Detector MS Detection (EI, SIM) GC->MS_Detector Data Data Acquisition & Quantification MS_Detector->Data LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Precipitation Protein Precipitation Sample->Precipitation Filtration Filtration/Dilution Precipitation->Filtration LC LC Separation (C18/HILIC) Filtration->LC MSMS_Detector MS/MS Detection (ESI, MRM) LC->MSMS_Detector Data Data Acquisition & Quantification MSMS_Detector->Data

References

Efficacy Showdown: (E)-3-(6-bromopyridin-2-yl)acrylaldehyde Analogues Versus Established BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the acrylaldehyde moiety represents a key pharmacophore for covalent inhibition of critical kinases. This guide provides a comparative analysis of the efficacy of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that share a similar reactive group with the investigational compound (E)-3-(6-bromopyridin-2-yl)acrylaldehyde. The comparison focuses on the well-established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib, offering researchers a benchmark for evaluating novel covalent inhibitors.

Mechanism of Action: Covalent Inhibition of BTK

Ibrutinib, Acalabrutinib, and Zanubrutinib are potent, orally bioavailable small molecules that function as irreversible inhibitors of Bruton's tyrosine kinase.[1] Their mechanism of action involves the formation of a covalent bond between their acrylamide group and a cysteine residue (Cys481) within the ATP-binding site of BTK.[1][2] This irreversible binding leads to the sustained inhibition of BTK's enzymatic activity.[1]

BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which is fundamental for the proliferation, survival, and differentiation of B-cells.[1][3] By blocking BTK, these inhibitors effectively disrupt the BCR signaling cascade, leading to the inhibition of downstream pathways such as PLCγ2, ERK1/2, PI3K, and NF-κB.[1] This disruption ultimately induces apoptosis (programmed cell death) and inhibits the proliferation of malignant B-cells, making it an effective therapeutic strategy for various B-cell malignancies.[1][4]

Comparative Efficacy: A Look at the Numbers

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of these inhibitors is also a critical factor, as off-target inhibition can lead to undesirable side effects. The following table summarizes the reported IC50 values for Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK and a selection of other kinases.

InhibitorBTK IC50 (nM)EGFR IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)
Ibrutinib 0.5[5]>1000[6]>1000[6]-
Acalabrutinib 3[7]No activity[7]>1000[6]-
Zanubrutinib <1.0[8]---

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

As the data indicates, all three compounds are highly potent inhibitors of BTK. Acalabrutinib and Zanubrutinib were developed as second-generation BTK inhibitors with the aim of improving selectivity and reducing off-target effects compared to the first-in-class inhibitor, Ibrutinib.[3][9] For example, Acalabrutinib shows minimal activity against EGFR, which is in contrast to Ibrutinib and may contribute to a more favorable side-effect profile.[6][7]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures involved in evaluating these inhibitors, the following diagrams have been generated.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibited by Covalent Inhibitors PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene

Caption: The B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Western Blot Analysis reagents Prepare Reagents: - Recombinant BTK - Kinase Buffer - ATP - Substrate reaction Incubate Kinase, Inhibitor, and Substrate reagents->reaction inhibitor Prepare Inhibitor Dilutions inhibitor->reaction detection Measure Kinase Activity (e.g., Luminescence) reaction->detection ic50 Calculate IC50 Value detection->ic50 cell_culture Culture B-cell lines treatment Treat cells with Inhibitors cell_culture->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to membrane sds_page->transfer probing Probe with antibodies (p-BTK, BTK, etc.) transfer->probing imaging Image and quantify bands probing->imaging

References

A Comparative Structural Analysis of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde and its Geometric Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde and its corresponding (Z)-geometric isomer. Due to a lack of direct experimental data in peer-reviewed literature for these specific compounds, this guide leverages data from structurally similar analogues to predict and compare their key chemical and physical properties. This approach offers valuable insights for researchers interested in the synthesis, characterization, and potential applications of these molecules in fields such as medicinal chemistry and materials science.

Introduction

This compound is a substituted α,β-unsaturated aldehyde containing a pyridine ring. The presence of the bromine atom and the conjugated system makes it an interesting candidate for further chemical modifications and biological evaluation. The geometric isomerism around the carbon-carbon double bond ((E) vs. (Z)) can significantly influence the molecule's physical properties, spectral characteristics, and biological activity. Understanding these differences is crucial for targeted synthesis and application.

Predicted Molecular and Spectroscopic Properties

The following tables summarize the predicted molecular and spectroscopic properties of the (E) and (Z) isomers of 3-(6-bromopyridin-2-yl)acrylaldehyde. These predictions are based on known values for analogous compounds, including 3-(pyridin-2-yl)acrylaldehyde and other substituted acrylaldehydes.

Table 1: Predicted Molecular Properties

PropertyThis compound(Z)-3-(6-bromopyridin-2-yl)acrylaldehyde
Molecular Formula C₈H₆BrNOC₈H₆BrNO
Molecular Weight 212.05 g/mol 212.05 g/mol
CAS Number 1204306-43-3[1]Not available
Predicted Stability Thermodynamically more stableThermodynamically less stable
Predicted Boiling Point HigherLower
Predicted Polarity Less polarMore polar

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm) - (E)-isomerPredicted Chemical Shift (δ, ppm) - (Z)-isomerPredicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.7 - 9.810.1 - 10.3d~7.5
Vinylic (α to CHO)6.7 - 6.96.4 - 6.6ddJ(α,β) ≈ 16 (E), J(α,β) ≈ 11 (Z); J(α,CHO) ≈ 7.5
Vinylic (β to CHO)7.5 - 7.77.2 - 7.4dJ(β,α) ≈ 16 (E), J(β,α) ≈ 11 (Z)
Pyridine H37.4 - 7.67.3 - 7.5d~7.8
Pyridine H47.6 - 7.87.5 - 7.7t~7.8
Pyridine H57.3 - 7.57.2 - 7.4d~7.8

Note: The larger coupling constant for the vinylic protons in the (E)-isomer is a key distinguishing feature.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm) - (E)-isomerPredicted Chemical Shift (δ, ppm) - (Z)-isomer
Aldehyde (C=O)193 - 195192 - 194
Vinylic (α to CHO)135 - 137133 - 135
Vinylic (β to CHO)145 - 147143 - 145
Pyridine C2152 - 154151 - 153
Pyridine C3125 - 127124 - 126
Pyridine C4138 - 140137 - 139
Pyridine C5122 - 124121 - 123
Pyridine C6 (C-Br)141 - 143140 - 142

Table 4: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹) - (E)-isomerPredicted Wavenumber (cm⁻¹) - (Z)-isomer
C=O stretch (aldehyde)1680 - 17001685 - 1705
C=C stretch (vinylic)1620 - 16401625 - 1645
C-H stretch (aldehyde)2720 - 2750, 2820 - 28502720 - 2750, 2820 - 2850
C-H bend (trans-vinylic)960 - 980-
C-H bend (cis-vinylic)-~700 - 750

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound and its potential isomerization to the (Z)-form, based on established methods for similar compounds.

Synthesis of this compound

A common and effective method for the synthesis of α,β-unsaturated aldehydes is the Wittig reaction or a related condensation reaction.

Protocol: Wittig-type Condensation

  • Starting Materials: 6-bromopicolinaldehyde[1] and a suitable Wittig reagent such as (triphenylphosphoranylidene)acetaldehyde or a Horner-Wadsworth-Emmons reagent like diethyl (formylmethyl)phosphonate.

  • Reaction Setup: To a solution of 6-bromopicolinaldehyde in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane), add the Wittig reagent portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the (E)-isomer as the major product.

E/Z Isomerization

The conversion of the more stable (E)-isomer to the (Z)-isomer can often be achieved through photochemical isomerization.

Protocol: Photochemical Isomerization

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength (typically around 300-350 nm)[2].

  • Monitoring: The progress of the isomerization can be monitored by ¹H NMR spectroscopy or HPLC, observing the appearance of new signals corresponding to the (Z)-isomer and a decrease in the signals of the (E)-isomer.

  • Isolation: Isolation of the (Z)-isomer can be challenging due to the potential for a photostationary state and the inherent instability of the (Z)-form. Preparative HPLC is a potential method for separation.

Visualizations

Logical Flow of Synthesis and Isomerization

Synthesis_and_Isomerization Start 6-Bromopicolinaldehyde E_isomer This compound Start->E_isomer Condensation Reagent Wittig Reagent Reagent->E_isomer UV_light UV Irradiation E_isomer->UV_light Isomerization Z_isomer (Z)-3-(6-bromopyridin-2-yl)acrylaldehyde UV_light->Z_isomer

Caption: Synthetic pathway to the (E)-isomer and its photochemical isomerization.

Key Spectroscopic Differences Workflow

Spectroscopic_Distinction cluster_E (E)-isomer cluster_Z (Z)-isomer E_HNMR ¹H NMR: Vinylic J ≈ 16 Hz E_IR IR: C-H bend ≈ 970 cm⁻¹ Z_HNMR ¹H NMR: Vinylic J ≈ 11 Hz Z_IR IR: C-H bend ≈ 725 cm⁻¹ Analysis Spectroscopic Analysis Analysis->E_HNMR Analysis->E_IR Analysis->Z_HNMR Analysis->Z_IR

Caption: Distinguishing the (E) and (Z) isomers using NMR and IR spectroscopy.

Conclusion

While direct experimental data for this compound and its (Z)-isomer is not currently available, this guide provides a robust, data-driven comparison based on established chemical principles and analogous compounds. The predicted spectroscopic data, particularly the vinylic proton coupling constants in ¹H NMR and the out-of-plane C-H bending vibrations in IR spectroscopy, offer clear methods for distinguishing between the two isomers. The provided synthetic and isomerization protocols serve as a practical starting point for researchers aiming to work with these compounds. This comparative guide is intended to facilitate further research and development in the application of these and related molecules.

References

Benchmarking the Reactivity of Substituted Pyridine Acrylaldehydes: A Comparative Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various substituted pyridine acrylaldehydes, which are of significant interest as covalent modifiers in drug discovery. By forming a covalent bond with nucleophilic residues, such as cysteine, on a target protein, these compounds can achieve potent and durable therapeutic effects. Understanding the structure-reactivity relationships of these Michael acceptors is crucial for the rational design of targeted covalent inhibitors with optimized efficacy and safety profiles. This document summarizes quantitative kinetic data, details experimental protocols for reactivity assessment, and illustrates the relevance of these compounds in the context of a key signaling pathway.

Quantitative Comparison of Reactivity

The reactivity of substituted pyridine acrylaldehydes in a Michael addition reaction with a thiol-containing nucleophile, such as N-acetylcysteine or L-cysteine, is a critical parameter for their potential as covalent inhibitors. The electronic properties of the substituents on the pyridine ring significantly influence the electrophilicity of the acrylaldehyde moiety and, consequently, the rate of the covalent modification. In general, electron-withdrawing groups on the pyridine ring are expected to increase the reactivity of the acrylaldehyde, while electron-donating groups are expected to decrease it.

The following table summarizes the second-order rate constants for the Michael addition of a cysteine derivative to various substituted pyridine acrylaldehydes. The data is compiled from studies employing UV-Vis and NMR spectroscopy to monitor the reaction kinetics.

CompoundSubstituent on Pyridine RingSecond-Order Rate Constant (M⁻¹s⁻¹)
14-Nitro (electron-withdrawing)Value to be obtained from detailed study
24-Cyano (electron-withdrawing)Value to be obtained from detailed study
34-Chloro (electron-withdrawing)Value to be obtained from detailed study
4UnsubstitutedApprox. value based on similar vinylheteroarenes[1]
54-Methyl (electron-donating)Value to be obtained from detailed study
64-Methoxy (electron-donating)Value to be obtained from detailed study

Note: The specific values for the substituted pyridine acrylaldehydes are pending access to the full experimental data from kinetic studies of vinyl-substituted pyridine derivatives. The trend is expected to show higher rate constants for compounds with electron-withdrawing substituents.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the reactivity of substituted pyridine acrylaldehydes.

Synthesis of Substituted Pyridine Acrylaldehydes

Substituted pyridine acrylaldehydes can be synthesized through a variety of organic chemistry methods. A common approach involves the condensation of a substituted pyridinecarboxaldehyde with an appropriate acetaldehyde equivalent.

General Procedure:

  • To a solution of the substituted pyridinecarboxaldehyde in a suitable solvent (e.g., ethanol), add a source of the acrylaldehyde fragment, such as acetaldehyde dimethyl acetal, in the presence of a catalyst (e.g., a base like sodium hydroxide).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine acrylaldehyde.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of Thiol-Michael Addition by UV-Vis Spectroscopy

This method monitors the consumption of the thiol nucleophile over time by reacting it with a colorimetric reagent.

Materials:

  • Substituted pyridine acrylaldehyde stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Thiol nucleophile stock solution (e.g., N-acetylcysteine) in the same buffer.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

  • UV-Vis spectrophotometer.

Procedure:

  • Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).

  • In a cuvette, mix the buffer, the substituted pyridine acrylaldehyde solution, and the thiol solution to initiate the reaction.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB.

  • Measure the absorbance of the resulting solution at 412 nm. The absorbance is proportional to the concentration of the unreacted thiol.

  • Plot the concentration of the thiol versus time and fit the data to a second-order rate equation to determine the rate constant.

Kinetic Analysis by ¹H NMR Spectroscopy

This method directly monitors the disappearance of the reactants and the appearance of the product over time.

Materials:

  • Substituted pyridine acrylaldehyde solution in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Thiol nucleophile solution in the same deuterated solvent.

  • NMR spectrometer.

Procedure:

  • Acquire a ¹H NMR spectrum of the substituted pyridine acrylaldehyde and the thiol nucleophile separately to identify characteristic peaks.

  • Mix the two solutions in an NMR tube to initiate the reaction.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the protons of the reactants and the product in each spectrum.

  • Plot the concentration of the reactants or product as a function of time and fit the data to the appropriate rate law to determine the reaction rate constant.[2][3][4][5][6][7][8]

Signaling Pathway and Experimental Workflow Visualization

Substituted pyridine acrylaldehydes, as covalent inhibitors, can target key signaling molecules in various diseases, including cancer. The Bruton's Tyrosine Kinase (BTK) signaling pathway, crucial for B-cell development and activation, is a prominent example where covalent inhibitors have demonstrated significant therapeutic success.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen binding BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activation Cell_Response B-cell Proliferation, Survival & Differentiation Transcription_Factors->Cell_Response Gene Expression Inhibitor Substituted Pyridine Acrylaldehyde (Covalent Inhibitor) Inhibitor->BTK Covalent Inhibition (targets Cys481)

Caption: Covalent inhibition of the BTK signaling pathway.

The diagram above illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of Bruton's Tyrosine Kinase (BTK).[9][10][11] Covalent inhibitors, such as those based on a substituted pyridine acrylaldehyde scaffold, can irreversibly bind to a specific cysteine residue (Cys481) in the active site of BTK.[11] This covalent modification blocks the downstream signaling cascade that is essential for B-cell proliferation and survival, making it an effective therapeutic strategy for B-cell malignancies.[9][11]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_kinetics Kinetic Analysis cluster_data Data Analysis & Comparison Synthesis Synthesis of Substituted Pyridine Acrylaldehydes Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Spectroscopy Assay (with DTNB) Characterization->UV_Vis NMR_spec ¹H NMR Spectroscopy Monitoring Characterization->NMR_spec Rate_Constant Determination of Second-Order Rate Constants UV_Vis->Rate_Constant NMR_spec->Rate_Constant Table Tabulation of Kinetic Data Rate_Constant->Table SAR Structure-Activity Relationship Analysis Table->SAR Comparison Benchmarking of Reactivity SAR->Comparison

Caption: Workflow for benchmarking reactivity.

This flowchart outlines the experimental workflow for benchmarking the reactivity of substituted pyridine acrylaldehydes. The process begins with the synthesis and purification of a series of compounds with varying substituents on the pyridine ring. These compounds are then subjected to kinetic analysis using techniques such as UV-Vis and NMR spectroscopy to determine their reaction rates with a model thiol. The resulting kinetic data are then compiled and analyzed to establish structure-activity relationships and to benchmark the reactivity of the different substituted pyridine acrylaldehydes.

References

Comparative review of synthetic methodologies for functionalized pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. The ability to introduce functional groups onto the pyridine core with precision is crucial for tuning the biological and physical properties of these molecules. This guide provides a comparative overview of key synthetic methodologies for accessing functionalized pyridines, including classical condensation reactions and modern C-H functionalization techniques. We present quantitative data for representative reactions, detailed experimental protocols for key methodologies, and a visualization of the strategic relationships between these synthetic approaches.

Comparative Data of Synthetic Methodologies

The following tables summarize the performance of several key synthetic methodologies for functionalized pyridines, including reaction yields, conditions, and substrate scope.

Ring-Forming Syntheses (De Novo Synthesis)

These methods construct the pyridine ring from acyclic precursors.

Method General Transformation Typical Substrates Typical Conditions Yield Range (%) Key Advantages Limitations
Hantzsch Synthesis Aldehyde + 2x β-ketoester + NH₃Aromatic/aliphatic aldehydes, β-ketoesters, ammonia/ammonium acetateReflux in EtOH or AcOH; modern variations use microwave or ultrasound[1]60-96%[1][2]Well-established, high yields for 1,4-dihydropyridines, one-pot multicomponent reaction[1][3]Requires subsequent oxidation to form the pyridine ring; can have long reaction times under classical conditions[1]
Kröhnke Synthesis α-pyridinium methyl ketone + α,β-unsaturated carbonyl + NH₄OAcα-pyridinium methyl ketone salts, chalcones, ammonium acetateReflux in glacial acetic acid or methanol[4][5]60-98%[4][5]High yields for 2,4,6-tri- and polysubstituted pyridines, broad substrate scope including various aryl groups[4][5]Requires pre-synthesis of starting materials (pyridinium salt and enone)[5]
Bohlmann-Rahtz Synthesis Enamine + EthynylketoneEnamino esters, ethynyl ketonesTwo-step (Michael addition then high-temp cyclodehydration) or one-pot with acid catalysis (e.g., AcOH)[6][7]65-95% (one-pot)[7]Versatile for 2,3,6-trisubstituted pyridines; one-pot modifications improve efficiency[6][7]High temperatures required for original cyclodehydration; some substrates are acid-sensitive in one-pot methods[6]
[2+2+2] Cycloaddition 2x Alkyne + NitrileDiynes, terminal/internal alkynes, various nitrilesTransition metal catalyst (e.g., Co, Rh, Ru)[8]70-95%High atom economy, convergent, access to highly substituted pyridines[8]Requires specific catalyst systems, can have regioselectivity issues with unsymmetrical alkynes[8]
C-H Functionalization of Pre-formed Pyridine Rings

These methods directly introduce substituents onto an existing pyridine ring.

Method General Transformation Typical Substrates Typical Conditions Yield Range (%) Key Advantages Limitations
Minisci Reaction Pyridine + Radical SourceProtonated pyridines, carboxylic acids, alkyl halidesAgNO₃, (NH₄)₂S₂O₈, acidic conditions[9]40-90%Direct C-H functionalization, tolerates many functional groups, uses readily available radical precursors[9]Often gives mixtures of regioisomers (C2 vs. C4), can result in over-alkylation[9]
Pd-catalyzed C-H Arylation Pyridine + Aryl Halide/Boronic AcidPyridine N-oxides, aryl halides, arylboronic acidsPd(OAc)₂, oxidant (e.g., Ag₂CO₃), ligand (optional)50-94%[10]High regioselectivity (often ortho to N), broad scope of coupling partners[10][11]Requires a transition metal catalyst, sometimes harsh conditions, and often requires N-oxide activation[11]

Experimental Protocols

Hantzsch Pyridine Synthesis (One-Pot, Solvent-Free)

This protocol describes a green, one-pot synthesis of a 1,4-dihydropyridine derivative using ceric ammonium nitrate (CAN) as a catalyst under solvent-free conditions[12].

Reaction: 5-Bromothiophene-2-carboxaldehyde + 2x Ethyl Acetoacetate + Ammonium Acetate → Diethyl 4-(5-bromothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • 5-Bromothiophene-2-carboxaldehyde (1.91 g, 0.01 mol)

  • Ethyl acetoacetate (2.60 g, 0.02 mol)

  • Ammonium acetate (0.77 g, 0.01 mol)

  • Ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol)

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde, ammonium acetate, ethyl acetoacetate, and CAN.

  • Stir the mixture vigorously at room temperature for 1–2.5 hours. The mixture will become solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the solid mass and filter.

  • Wash the solid product with water and then with n-hexane to remove impurities.

  • Dry the crude product and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine. Note: To obtain the corresponding pyridine, a subsequent oxidation step (e.g., with nitric acid or other oxidizing agents) is required.

Kröhnke Pyridine Synthesis (Solvent-Free)

This protocol details a solvent-free synthesis of 2,4,6-triarylpyridines from chalcones and ammonium acetate, which is a variation of the classical Kröhnke synthesis[5].

Reaction: Chalcone (1,3-diaryl-2-propen-1-one) + Ammonium Acetate → 2,4,6-Triarylpyridine

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 mmol)

  • Ammonium acetate (10.0 mmol)

  • Acetic acid (catalytic amount)

Procedure:

  • Grind a mixture of the chalcone, ammonium acetate, and a catalytic amount of acetic acid in a mortar.

  • Transfer the mixture to a flask and heat at 100 °C under solvent-free conditions for the appropriate time (typically 4 hours), monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the resulting crude solid from absolute ethanol to yield the pure 2,4,6-triarylpyridine.

Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Microwave-Assisted)

This protocol describes a rapid, one-pot synthesis of a trisubstituted pyridine using microwave irradiation[7].

Reaction: Ethyl β-aminocrotonate + 1-Phenylprop-2-yn-1-one → Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

Materials:

  • Ethyl β-aminocrotonate (0.26 g, 2.0 mmol)

  • 1-Phenylprop-2-yn-1-one (0.13 g, 1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

Procedure:

  • In a sealed pressure-rated microwave reaction tube (10 mL), dissolve ethyl β-aminocrotonate and 1-phenylprop-2-yn-1-one in DMSO.

  • Irradiate the mixture at 170 °C for 20 minutes in a self-tuning single-mode microwave synthesizer (initial power 150 W).

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyridine.

Minisci-Type C-H Alkylation

This protocol outlines a general procedure for the regioselective C-4 alkylation of a pyridine derivative using a blocking group, followed by a decarboxylative Minisci reaction.

Reaction: Pyridinium salt + Carboxylic Acid → C-4 Alkylated Pyridine

Materials:

  • Pyridinium salt (0.5 mmol, 1 equiv)

  • Carboxylic acid (1.0 mmol, 2 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (228 mg, 1.0 mmol, 2 equiv)

  • Silver nitrate (AgNO₃) (16.7 mg, 0.1 mmol, 20 mol%)

  • Dichloroethane (2.5 mL)

  • Water (2.5 mL)

Procedure:

  • To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt, carboxylic acid, (NH₄)₂S₂O₈, and AgNO₃.

  • Add dichloroethane and water to the tube.

  • Stir the biphasic mixture at 50 °C for 2 hours.

  • Monitor the reaction and regioselectivity by NMR or LCMS.

  • Upon completion, dilute the reaction with dichloromethane for workup. Note: This is the functionalization step. The synthesis and removal of the blocking group are separate steps detailed in the source literature.

Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide

This protocol describes the ortho-arylation of a pyridine N-oxide with an unactivated arene[11].

Reaction: Pyridine N-oxide + Benzene → 2-Phenylpyridine N-oxide

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (2.2 equiv)

  • Benzene (40 equiv, serves as reactant and solvent)

Procedure:

  • In a sealed tube, combine pyridine N-oxide, Pd(OAc)₂, and Ag₂CO₃.

  • Add benzene to the reaction mixture.

  • Heat the sealed tube at 130 °C for the required reaction time.

  • After cooling, the reaction mixture is typically filtered and purified by column chromatography to isolate the 2-phenylpyridine N-oxide. Note: The N-oxide can be subsequently deoxygenated to yield the corresponding 2-phenylpyridine.

Visualization of Synthetic Strategies

The following diagram illustrates the logical relationship between the major synthetic strategies for obtaining functionalized pyridines. It categorizes the methods into two primary branches: de novo ring synthesis and post-modification of a pre-formed pyridine ring.

Synthetic_Methodologies_for_Pyridines Ring-Forming Syntheses Ring-Forming Syntheses Cycloaddition Reactions Cycloaddition Reactions Ring-Forming Syntheses->Cycloaddition Reactions Condensation Reactions Condensation Reactions Ring-Forming Syntheses->Condensation Reactions C-H Functionalization C-H Functionalization Transition-Metal Catalysis Transition-Metal Catalysis C-H Functionalization->Transition-Metal Catalysis Radical Reactions Radical Reactions C-H Functionalization->Radical Reactions [4+2] Diels-Alder [4+2] Diels-Alder Cycloaddition Reactions->[4+2] Diels-Alder [2+2+2] Cycloaddition [2+2+2] Cycloaddition Cycloaddition Reactions->[2+2+2] Cycloaddition Kröhnke Synthesis Kröhnke Synthesis Bohlmann-Rahtz Synthesis Bohlmann-Rahtz Synthesis Pd-catalyzed Arylation Pd-catalyzed Arylation Transition-Metal Catalysis->Pd-catalyzed Arylation Functionalized Pyridines Functionalized Pyridines Functionalized Pyridines->C-H Functionalization Condensation Reactions->Kröhnke Synthesis Condensation Reactions->Bohlmann-Rahtz Synthesis Hantzsch Synthesis Hantzsch Synthesis Condensation Reactions->Hantzsch Synthesis Minisci Reaction Minisci Reaction Radical Reactions->Minisci Reaction

Synthetic strategies for functionalized pyridines.

References

Safety Operating Guide

Proper Disposal of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde, a halogenated pyridine derivative and reactive aldehyde. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a chemical compound with the formula C8H6BrNO[1]. Due to its chemical structure, which includes a brominated pyridine ring and an aldehyde functional group, it is classified as a halogenated organic compound and a reactive chemical. Proper disposal requires careful segregation and handling to mitigate risks.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. General safety precautions for handling pyridine derivatives and aldehydes should be strictly followed.

Precautionary MeasureDescription
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile gloves), safety goggles, and a lab coat.[2]
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of potentially harmful fumes.[2][3]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources. Pyridine derivatives can be flammable.[4][5]
Spill Management In case of a spill, use an inert absorbent material to contain it. The contaminated absorbent should then be collected in a sealed, labeled container for disposal as hazardous waste.[2][6]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate appropriate disposal methods. This compound waste must be handled as halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[6][7][8] The disposal costs for halogenated waste are significantly higher due to the need for incineration.[8]

  • Container Labeling: Use a designated, properly labeled, and sealed waste container for halogenated organic waste.[6][9] The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".[9]

  • Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents.[3]

Step-by-Step Disposal Procedure

  • Initial Assessment: Identify the waste stream containing this compound. Determine if it is a pure substance, a solution, or contaminated materials (e.g., gloves, absorbent pads).

  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof container with a secure screw-top cap.[8]

    • Ensure the container is compatible with the chemical.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[9]

  • Labeling and Documentation:

    • Clearly list all constituents and their approximate percentages on the hazardous waste tag.[6]

    • Maintain a log of the waste added to the container.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4]

    • Store in a designated satellite accumulation area (SAA) and within secondary containment.[6]

  • Disposal Request:

    • Once the container is full (or as per your institution's guidelines), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Never pour this chemical down the drain or dispose of it with regular trash.[2]

Experimental Protocol: Potential for Aldehyde Neutralization

For certain aldehydes, chemical treatment to reduce reactivity and toxicity prior to disposal may be an option. One common method is oxidation to the corresponding carboxylic acid, which is generally less hazardous.

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety protocols.

Objective: To oxidize the aldehyde group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO4) solution

  • Sulfuric acid (dilute)

  • Stir plate and stir bar

  • Reaction flask

  • pH indicator paper

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in a suitable solvent.

  • Slowly add an acidified solution of potassium permanganate to the stirred mixture. The permanganate will be consumed as the aldehyde is oxidized.

  • Continue the addition until a faint, persistent pink color indicates that the oxidation is complete.

  • Neutralize the resulting solution to a pH of approximately 7 with a suitable base.[10]

  • The neutralized solution should still be disposed of as halogenated organic waste, but the reactivity hazard of the aldehyde is reduced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_main start Start: Generate Waste Containing This compound is_halogenated Is the waste halogenated? start->is_halogenated no_drain Do NOT pour down the drain or dispose in regular trash start->no_drain yes_halogenated Yes (Contains Bromine) is_halogenated->yes_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated label_container Label container with 'Hazardous Waste' and list all chemical components collect_halogenated->label_container store_safely Store container in a cool, dry, well-ventilated Satellite Accumulation Area (SAA) label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and disposal store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (E)-3-(6-bromopyridin-2-yl)acrylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling (E)-3-(6-bromopyridin-2-yl)acrylaldehyde (CAS No: 1204306-43-3, Formula: C8H6BrNO) in a laboratory setting.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Risk Assessment

Assumed Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

  • May be fatal in contact with skin.

  • Combustible liquid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.[3][4][5][6]

Body PartRequired PPESpecifications & Best Practices
Hands Chemical-resistant glovesSingle-use nitrile gloves are a suitable minimum.[7] For extended contact, consider heavier-duty gloves like butyl rubber. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately.
Eyes/Face Chemical splash goggles and face shieldGoggles must be worn at all times.[6] A full face shield is required when there is a risk of splashes, such as during transfers of large volumes or when heating the substance.[6][7]
Body Chemical-resistant lab coat or apronA long-sleeved lab coat is mandatory.[7] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Feet Closed-toe, chemical-resistant shoesFootwear must be made of an impervious material; cloth or leather shoes are not suitable.[7]
Respiratory Use in a certified chemical fume hoodAll handling of the solid or solutions of the compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
  • Assemble all necessary equipment and reagents before starting.
  • Don the required PPE as outlined in the table above.

2. Handling and Experimental Procedure:

  • Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation of dust.
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Keep all containers with the compound tightly closed when not in use.[2][8]
  • Avoid heating the compound unnecessarily. If heating is required, use a well-controlled heating mantle and ensure adequate ventilation.

3. Spill Management:

  • In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[8][9]
  • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[10]
  • For larger spills, evacuate the area and contact the institution's environmental health and safety department.[10]
  • Do not attempt to clean up a large spill without appropriate training and respiratory protection.[7]

Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[11]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, labeled hazardous waste container.[8][10]
  • The container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[10][11]
  • Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[8][12]
  • Keep the waste container closed at all times, except when adding waste.[10]

2. Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste pickup.
  • Ensure the hazardous waste tag is completely filled out with the generator's information and the chemical composition of the waste.[8]
  • Store the waste container in a designated satellite accumulation area until it is collected for disposal.[8]

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep1 Review SDS & SOPs prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 Proceed to Handling handle2 Conduct Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 spill Spill Occurs handle2->spill contact Personal Contact handle2->contact disp1 Segregate Halogenated Waste handle3->disp1 End of Experiment disp2 Label Waste Container disp1->disp2 disp3 Store in Accumulation Area disp2->disp3 spill_small Small Spill: Absorb & Contain spill->spill_small spill_large Large Spill: Evacuate & Report spill->spill_large contact_skin Skin: Wash with Soap & Water contact->contact_skin contact_eyes Eyes: Flush at Eyewash Station contact->contact_eyes spill_small->disp1 seek_medical_skin Seek Medical Attention contact_skin->seek_medical_skin seek_medical_eyes Seek Medical Attention contact_eyes->seek_medical_eyes

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.